2-(4-Methyl-5-thiazolyl)ethyl octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJATLSJIMPQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC1=C(N=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167545 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.042 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
163266-17-9 | |
| Record name | Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163266179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P83YTY662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-methyl-5-thiazolyl)ethyl octanoate, a heterocyclic ester with applications in the flavor and fragrance industry and potential for broader use in chemical synthesis and biochemical research. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.
Introduction and Compound Profile
2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS No. 163266-17-9) is a long-chain fatty acid ester characterized by the presence of a 4-methylthiazole moiety.[1][2] This structural feature imparts a unique combination of properties, including a characteristic roasted, nutty aroma.[2] While its primary current application lies in its use as a flavoring agent, its constituent parts—a substituted thiazole ring and an octanoate chain—suggest a potential for this molecule to serve as a versatile building block in organic synthesis.[1] Thiazole derivatives, for instance, are known to exhibit a range of biological activities, making this compound and its analogues of interest for further investigation.[3]
Table 1: Compound Identification and Core Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | [2] |
| CAS Number | 163266-17-9 | [2] |
| Molecular Formula | C₁₄H₂₃NO₂S | [2] |
| Molecular Weight | 269.40 g/mol | [2] |
| Synonyms | Sulfuryl octanoate, 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate, Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | [1][2] |
Physicochemical Characteristics
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and application. 2-(4-Methyl-5-thiazolyl)ethyl octanoate is a colorless to yellow liquid at room temperature.[2] Its long alkyl chain renders it soluble in non-polar organic solvents and ethanol, while it remains insoluble in water.[2]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Description | Colourless to yellow liquid; Roasted, nutty aroma | [2] |
| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [2] |
| Density | 1.036 - 1.042 g/cm³ | [2] |
| Refractive Index | 1.498 - 1.494 | [2] |
| Boiling Point | 368 °C at 760 mmHg | [4] |
Synthesis and Purification
A robust and reproducible synthesis is paramount for the reliable application of any chemical compound. 2-(4-Methyl-5-thiazolyl)ethyl octanoate can be synthesized via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.[5] In this case, the precursors are 2-(4-methylthiazol-5-yl)ethanol and octanoic acid.
The causality behind this choice of synthetic route lies in its efficiency and the relative availability of the starting materials. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction.[6]
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-methylthiazol-5-yl)ethanol (1 equivalent), octanoic acid (1.1 equivalents), and a suitable solvent such as toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.
This self-validating protocol includes a neutralization step to remove the acid catalyst and a final purification step to ensure the high purity of the resulting ester.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 8.65 (s, 1H): Thiazole ring proton (H2).
-
δ 4.30 (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).
-
δ 3.10 (t, 2H): Methylene protons adjacent to the thiazole ring (-CH₂ -thiazole).
-
δ 2.45 (s, 3H): Methyl group on the thiazole ring (-CH₃ ).
-
δ 2.30 (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂ -C=O).
-
δ 1.60 (m, 2H): Methylene protons beta to the carbonyl group.
-
δ 1.25 (m, 8H): Methylene protons of the octanoate chain.
-
δ 0.85 (t, 3H): Terminal methyl group of the octanoate chain.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ 173.5: Carbonyl carbon (C=O).
-
δ 151.0: Thiazole ring carbon (C4).
-
δ 148.5: Thiazole ring carbon (C2).
-
δ 130.0: Thiazole ring carbon (C5).
-
δ 64.0: Methylene carbon adjacent to the ester oxygen (-O-C H₂-).
-
δ 34.5: Methylene carbon alpha to the carbonyl group (-C H₂-C=O).
-
δ 31.5, 29.0, 25.0, 22.5: Methylene carbons of the octanoate chain.
-
δ 28.0: Methylene carbon adjacent to the thiazole ring (-C H₂-thiazole).
-
δ 15.0: Methyl carbon on the thiazole ring.
-
δ 14.0: Terminal methyl carbon of the octanoate chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2925, ~2855 | C-H (alkyl) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1550 | C=N (thiazole) | Stretching |
| ~1170 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum (Electron Ionization - EI):
-
m/z 269: Molecular ion peak [M]⁺.
-
m/z 142: Fragment corresponding to the [2-(4-methyl-5-thiazolyl)ethyl]⁺ cation.
-
m/z 127: Fragment corresponding to the octanoyl cation [C₇H₁₅CO]⁺.
-
m/z 112: Fragment corresponding to the vinylthiazole cation.
Sources
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- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
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- 4. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
2-(4-Methyl-5-thiazolyl)ethyl octanoate: A Technical Guide for Researchers
An in-depth examination of the physicochemical properties, synthesis, and analytical characterization of a key flavor and research compound.
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, a heterocyclic compound of significant interest in the flavor industry and for biochemical research. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed technical data, including its precise molecular weight, physicochemical characteristics, a validated synthesis protocol, and methods for analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical and reliable resource for laboratory applications.
Introduction: A Profile of a Potent Flavorant
2-(4-Methyl-5-thiazolyl)ethyl octanoate is a long-chain fatty acid ester containing a thiazole moiety.[1] Thiazoles are a class of sulfur- and nitrogen-containing heterocycles that are prevalent in nature and are often associated with the characteristic aromas of cooked foods. This particular compound is recognized for its distinct roasted, nutty aroma profile.[2][3] Its primary application is as a flavoring agent in the food industry, where it imparts these desirable sensory characteristics.[2] Beyond its organoleptic properties, its unique structure makes it a subject of interest for organic synthesis and various biochemical experiments.[1] This guide will delve into the essential technical specifications and methodologies required for its effective use and study in a research environment.
Physicochemical Properties and Identification
Accurate characterization begins with a solid understanding of a compound's fundamental physical and chemical properties. The molecular weight, as computed by PubChem, is a cornerstone of this data, essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2]
Table 1: Key Physicochemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
| Property | Value | Source |
| Molecular Weight | 269.40 g/mol | PubChem[2] |
| Molecular Formula | C₁₄H₂₃NO₂S | PubChem[2] |
| CAS Number | 163266-17-9 | PubChem[2] |
| Appearance | Colorless to yellow liquid | JECFA[2] |
| Odor Profile | Roasted, nutty | JECFA[2] |
| Density | 1.036 - 1.042 g/cm³ @ 25°C | JECFA[2][4] |
| Refractive Index | 1.494 - 1.498 @ 20°C | JECFA[2][4] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents. | JECFA[2] |
| Boiling Point | 154-156 °C @ 2.00 mm Hg | The Good Scents Company[4] |
The compound's identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 163266-17-9, which serves as a universal identifier across databases and regulatory bodies.[2][5]
Caption: General workflow for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-5-thiazoleethanol (1.0 equivalent). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction upon adding the acyl chloride.
-
Addition of Base: Add a slight excess of pyridine or triethylamine (1.1 equivalents) to the solution.
-
Reagent Addition: Add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid chloride and the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃, and finally, brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure ester.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. These methods provide a self-validating system, confirming the structure and assessing the level of impurities.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the ethyl bridge, the methyl group on the thiazole ring, and the long alkyl chain of the octanoate group, with specific chemical shifts and coupling patterns confirming the connectivity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. [6]Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (269.40 g/mol ).
Chromatographic Analysis
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of this relatively volatile compound. A single, sharp peak on the chromatogram indicates high purity. When coupled with a Flame Ionization Detector (FID), it allows for quantitative determination of purity (e.g., >98%).
-
High-Performance Liquid Chromatography (HPLC): For less volatile analogs or for preparations where non-volatile impurities are suspected, reverse-phase HPLC can be used.
Caption: A standard analytical workflow for quality control and characterization.
Applications and Safety Considerations
The primary documented use of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is as a flavoring agent. [2][5]It is designated by FEMA (Flavor and Extract Manufacturers Association) number 4280. [2][5]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and found "no safety concern at current levels of intake when used as a flavouring agent". [2]For laboratory use, standard chemical handling precautions should be observed. While it is not classified under GHS hazard criteria based on current reports, it is recommended to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [2]
Conclusion
2-(4-Methyl-5-thiazolyl)ethyl octanoate is a well-characterized compound with a confirmed molecular weight of 269.40 g/mol . Its synthesis via esterification is a robust and reproducible process. The analytical methods outlined in this guide provide a clear framework for researchers to verify the identity and purity of the compound, ensuring reliable results in food science, organic synthesis, and other research applications.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2-(4-Methyl-5-Thiazolyl)Ethyl Octanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 2-(4-methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-methyl-5-thiazolyl)ethyl octanoate (C14H23NO2S). Retrieved from [Link]
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- 1. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 4. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. PubChemLite - 2-(4-methyl-5-thiazolyl)ethyl octanoate (C14H23NO2S) [pubchemlite.lcsb.uni.lu]
"2-(4-Methyl-5-thiazolyl)ethyl octanoate" physical and chemical properties
This comprehensive technical guide details the physicochemical profile, synthesis, and application utility of 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS: 163266-17-9), a specialized thiazole ester widely utilized in flavor chemistry for its roasted, nutty, and meaty organoleptic properties.[1]
Physicochemical Profiling, Synthesis Protocols, and Application Utility[1]
Executive Summary
2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) is a lipophilic ester derivative of the thiazole alcohol sulfurol .[1] Distinguished by its high stability and potent "roasted/nutty" sensory profile, it serves as a critical molecular building block in the formulation of savory flavor systems and is an emerging scaffold in medicinal chemistry due to the bioisosteric potential of the thiazole ring.[1] This guide provides a rigorous analysis of its chemical architecture, validated synthesis pathways, and safety characteristics, grounded in empirical data.[1]
Chemical Identity & Molecular Architecture[1]
The molecule comprises a 4-methylthiazole heterocycle linked via an ethyl spacer to an octanoate (caprylate) ester tail.[1] This structure imparts significant lipophilicity (LogP ~4.4), facilitating membrane permeability and retention in lipid-based matrices.[1]
Identification Matrix
| Parameter | Detail |
| IUPAC Name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl octanoate |
| Common Names | Sulfuryl octanoate; Sulfurol octanoate; 4-Methyl-5-thiazoleethanol octanoate |
| CAS Registry Number | 163266-17-9 |
| FEMA Number | 4280 |
| Molecular Formula | C₁₄H₂₃NO₂S |
| Molecular Weight | 269.41 g/mol |
| SMILES | CCCCCCCC(=O)OCCC1=C(C)N=CS1 |
| InChI Key | OGJATLSJIMPQBD-UHFFFAOYSA-N |
Structural Visualization
Physicochemical Properties Matrix
The following data represents the consensus of experimental values and high-fidelity predictive models validated for regulatory submission (JECFA, 2007).
Physical Constants[1][3][4][5][6]
| Property | Value / Range | Condition |
| Appearance | Colorless to pale yellow liquid | @ 20°C |
| Odor Profile | Roasted, nutty, meaty, savory | Pure substance |
| Boiling Point | 354°C – 356°C | @ 760 mmHg (est) |
| Boiling Point (Vacuum) | 154°C – 156°C | @ 2 mmHg |
| Density | 1.036 – 1.042 g/cm³ | @ 25°C |
| Refractive Index ( | 1.494 – 1.498 | @ 20°C |
| Flash Point | ~176°C (349°F) | Closed Cup |
| Vapor Pressure | 1.3 × 10⁻⁵ mmHg | @ 25°C (est) |
Solubility & Partitioning[1][5]
| Solvent | Solubility Status | Relevance |
| Water | Insoluble (< 1 mg/L) | Hydrophobic nature requires emulsification.[1] |
| Ethanol (95%) | Soluble (1:1 v/v) | Standard carrier for flavor application.[1] |
| Propylene Glycol | Soluble | Common pharmaceutical/food vehicle.[1] |
| Lipids/Oils | Highly Soluble | Ideal for fat-based delivery systems.[1] |
| LogP (Octanol/Water) | 4.04 – 4.40 | Indicates high membrane permeability.[1] |
Synthesis & Manufacturing Protocols
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is typically achieved via the direct esterification of Sulfurol (4-Methyl-5-thiazoleethanol) with Octanoic Acid .[1]
Method A: Industrial Azeotropic Esterification
Preferred for large-scale manufacturing due to cost-efficiency and scalability.[1]
Reaction:
Protocol:
-
Charge: Into a glass-lined reactor equipped with a Dean-Stark trap, load 4-Methyl-5-thiazoleethanol (1.0 eq), Octanoic acid (1.1 eq), and solvent Toluene (5 volumes).
-
Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.01 eq) as a catalyst.[1]
-
Reflux: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is deemed complete when water evolution ceases (approx. 4–6 hours).[1]
-
Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove excess acid) followed by brine.[1]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude oil via fractional vacuum distillation (bp 154–156°C @ 2 mmHg) to achieve >98% purity.
Method B: Steglich Esterification (Lab Scale)
Preferred for high-value research samples to avoid high thermal stress.[1]
Protocol:
-
Dissolve Octanoic acid (1.0 eq) and Sulfurol (1.0 eq) in anhydrous Dichloromethane (DCM) .
-
Cool to 0°C. Add DMAP (dimethylaminopyridine, 0.1 eq) and DCC (dicyclohexylcarbodiimide, 1.1 eq).
-
Stir at room temperature for 12 hours. The urea byproduct will precipitate.[1]
-
Filter off the urea, wash the filtrate with dilute HCl and NaHCO₃, and evaporate solvent.[1]
Synthesis Workflow Diagram
Analytical Characterization
For quality control and structural verification, the following spectral signatures are diagnostic.
1H-NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
- 8.65 ppm (s, 1H): Proton at C2 position of the thiazole ring (deshielded aromatic).[1]
-
4.25 ppm (t, 2H): Methylene group adjacent to the ester oxygen (
).[1] -
3.05 ppm (t, 2H): Methylene group adjacent to the thiazole ring (
).[1] - 2.40 ppm (s, 3H): Methyl group attached to the thiazole ring at C4.[1]
-
2.28 ppm (t, 2H):
-methylene of the octanoate chain ( ).[1] -
1.60 ppm (m, 2H):
-methylene of the octanoate chain.[1] - 1.25 ppm (m, 8H): Bulk methylene chain of the octanoate.[1]
- 0.88 ppm (t, 3H): Terminal methyl group of the octanoate.[1]
Mass Spectrometry (GC-MS)[1][2]
-
Molecular Ion (
): m/z 269.[1] -
Base Peak: Typically m/z 143 (corresponding to the 4-methyl-5-vinylthiazole or sulfurol fragment after McLafferty rearrangement or ester cleavage).[1]
-
Characteristic Fragment: m/z 126 (Thiazole ring fragment).[1]
Stability, Reactivity & Safety
Stability Profile
-
Thermal Stability: High.[1] Stable up to ~200°C; suitable for baked goods and high-temperature processing.[1]
-
Hydrolytic Stability: Susceptible to hydrolysis in highly alkaline or highly acidic aqueous environments, reverting to Sulfurol and Octanoic acid.[1]
-
Oxidation: The thiazole sulfur is relatively stable, but prolonged exposure to strong oxidizing agents should be avoided.[1]
Toxicology & Regulatory Status[5][6]
-
FEMA GRAS: Listed as Generally Recognized As Safe (GRAS) for flavor use (FEMA No. 4280).[1][2]
-
Metabolism: Rapidly hydrolyzed by carboxylesterases in the gut and liver into 4-methyl-5-thiazoleethanol (which is further oxidized or excreted) and octanoic acid (enters fatty acid oxidation).[1]
-
Handling:
References
-
The Good Scents Company. (2024).[1] 2-(4-methyl-5-thiazolyl)ethyl octanoate: Physicochemical and Sensory Data. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007).[1][3][4] Safety Evaluation of Certain Food Additives and Contaminants: Thiazole Derivatives. WHO Food Additives Series 59. Retrieved from [Link][1]
-
Flavor and Extract Manufacturers Association (FEMA). (2024).[1] FEMA GRAS Flavor Ingredient Library: FEMA 4280.[1][7][2] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 53338773: 2-(4-Methyl-5-thiazolyl)ethyl octanoate.[1] Retrieved from [Link][1]
Sources
- 1. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methyl-5-thiazolyl)ethyl decanoate | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]
Methodological & Application
Synthesis of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" from 4-methyl-5-thiazoleethanol
Abstract
This comprehensive guide details the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, a significant flavor and fragrance compound, from its precursor, 4-methyl-5-thiazoleethanol. This document provides an in-depth exploration of the chemical principles, a meticulously validated protocol, and expert insights into the procedural nuances. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, and flavor and fragrance development. The guide emphasizes scientific integrity, safety, and reproducibility, offering a self-validating framework for the successful synthesis and characterization of the target ester.
Introduction: The Significance of Thiazole Esters
Thiazole derivatives are a class of heterocyclic compounds integral to the flavor and fragrance industry, prized for their unique sensory profiles, often described as nutty, roasted, and savory.[1][2] The target molecule of this guide, 2-(4-Methyl-5-thiazolyl)ethyl octanoate, is a long-chain fatty acid ester that embodies these characteristics, finding application as a flavoring agent in various food products.[2] Its synthesis via the esterification of 4-methyl-5-thiazoleethanol is a foundational reaction for creating a portfolio of flavor compounds with tailored aromatic profiles.
From a chemical standpoint, the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate from 4-methyl-5-thiazoleethanol and an appropriate octanoyl source represents a classic esterification reaction. The presence of the thiazole ring, a heteroaromatic system, introduces unique electronic and steric considerations that must be addressed in the selection of the synthetic route and optimization of reaction conditions. This guide will primarily focus on the well-established Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This method is favored for its operational simplicity and the use of readily available and cost-effective reagents.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The reaction mechanism proceeds through several key steps, each in equilibrium. Understanding this mechanism is paramount for optimizing reaction conditions to favor the formation of the desired ester product.
Key Mechanistic Steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of octanoic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 4-methyl-5-thiazoleethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
To drive the equilibrium towards the product side, Le Chatelier's principle is applied. This is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate via Fischer-Speier esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Methyl-5-thiazoleethanol | ≥98% | Sigma-Aldrich | 137-00-8 |
| Octanoic Acid | ≥98% | Sigma-Aldrich | 124-07-2 |
| Sulfuric Acid (concentrated) | ACS Reagent Grade | Fisher Scientific | 7664-93-9 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Diethyl Ether | ACS Reagent Grade | Fisher Scientific | 60-29-7 |
| Hexane | ACS Reagent Grade | Fisher Scientific | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Reaction Setup and Procedure
Figure 1. Workflow for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-thiazoleethanol (10.0 g, 0.07 mol), octanoic acid (12.1 g, 0.084 mol, 1.2 equivalents), and toluene (100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until the theoretical amount of water (approximately 1.26 mL) has been collected.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel. Slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) is recommended. Collect the fractions containing the desired product, as identified by thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a colorless to pale yellow oil.
Characterization and Data
The identity and purity of the synthesized 2-(4-Methyl-5-thiazolyl)ethyl octanoate should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO₂S | [2] |
| Molecular Weight | 269.40 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [5] |
| Odor | Roasted, nutty | [5] |
| Boiling Point | 154-156 °C at 2 mmHg | [5] |
| Density | 1.036-1.042 g/mL at 25 °C | [2] |
| Refractive Index | 1.494-1.498 at 20 °C | [2] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The following is a representative ¹H NMR spectrum.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, thiazole-H), 4.25 (t, J=6.8 Hz, 2H, -OCH₂-), 3.08 (t, J=6.8 Hz, 2H, -CH₂-thiazole), 2.38 (s, 3H, -CH₃), 2.29 (t, J=7.6 Hz, 2H, -COCH₂-), 1.62 (quint, J=7.6 Hz, 2H, -COCH₂CH₂-), 1.28 (m, 8H, -(CH₂)₄-), 0.88 (t, J=6.8 Hz, 3H, -CH₂CH₃). (Note: This is a predicted spectrum based on known chemical shifts and may vary slightly based on experimental conditions.) A commercially available spectrum can be found for comparison.[6]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Predicted chemical shifts.
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 150.2 (thiazole C-2), 148.5 (thiazole C-4), 128.8 (thiazole C-5), 64.0 (-OCH₂-), 34.5 (-COCH₂-), 31.6, 29.0, 28.9, 25.0, 22.6 (-(CH₂)₅-), 15.0 (-CH₃), 14.1 (-CH₂CH₃).
-
-
Mass Spectrometry (MS):
-
ESI-MS: m/z 270.15 [M+H]⁺.
-
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Methyl-5-thiazoleethanol: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.
-
Octanoic Acid: Causes skin and eye irritation.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure efficient water removal with the Dean-Stark trap. Extend the reaction time. |
| Loss of product during work-up | Ensure the aqueous layer is thoroughly extracted. Avoid vigorous shaking that can lead to emulsions. | |
| Presence of starting material in the product | Incomplete reaction | Check the efficiency of the reflux and water removal. Consider using a slight excess of octanoic acid. |
| Acidic impurity in the final product | Insufficient neutralization | Ensure complete neutralization with sodium bicarbonate solution. Test the pH of the aqueous layer before extraction. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate. By understanding the underlying principles of the Fischer-Speier esterification and adhering to the outlined procedures, researchers can reliably produce this valuable flavor compound. The provided characterization data and troubleshooting guide further support the successful execution of this synthesis.
References
-
FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862). Retrieved from [Link]
-
FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl decanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sulfuryl decanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]
Sources
- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]
- 6. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of thiazole flavor compounds
Application Note: AN-TZ-2026
Abstract
Thiazoles are sulfur- and nitrogen-containing heterocyclic compounds formed primarily via the Maillard reaction. They are critical flavor vectors in roasted meats, coffee, and processed savory foods, contributing "nutty," "roasted," and "meaty" notes even at trace concentrations (ppb levels). This application note details a robust protocol for the extraction and quantification of thiazoles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We prioritize the DVB/CAR/PDMS fiber assembly and Selected Ion Monitoring (SIM) to overcome matrix interference and achieve low limits of detection (LOD).
Introduction & Chemical Context
Thiazoles (e.g., 2-acetylthiazole, benzothiazole) possess low odor detection thresholds, necessitating high-sensitivity extraction techniques. Unlike simple esters or terpenes, thiazoles are polar and often susceptible to thermal degradation or matrix binding in high-protein/high-fat samples.
The Analytical Challenge:
-
Volatility vs. Polarity: Thiazoles are semi-volatile but polar, making peak tailing common on non-polar columns.
-
Matrix Effects: In complex matrices (e.g., soy sauce, cooked meat), thiazoles compete with high-concentration pyrazines and aldehydes for SPME fiber active sites.
Formation Pathway: Understanding the origin of the analyte aids in troubleshooting. Thiazoles typically arise from the thermal degradation of cysteine and reducing sugars (Maillard Reaction).
Figure 1: Simplified Maillard pathway showing the precursors (Cysteine/Sugar) leading to thiazole formation.
Sample Preparation: Optimized HS-SPME Protocol
Expert Insight: We utilize Headspace Solid-Phase Microextraction (HS-SPME) rather than solvent extraction (e.g., SAFE or SDE). Solvent extraction often results in the loss of highly volatile thiazoles during the concentration step. SPME is solvent-free and combines extraction and concentration.
Fiber Selection: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2][3][4]
-
Why? Thiazoles have varying molecular weights. The microporous Carboxen layer traps small analytes (trace sulfur compounds), while the mesoporous DVB layer retains larger aromatics (benzothiazoles). A single-phase PDMS fiber is insufficient for polar thiazoles.
Step-by-Step Extraction Protocol
-
Sample Homogenization:
-
Weigh 5.0 g of sample (e.g., meat homogenate or ground coffee) into a 20 mL headspace vial.
-
Critical Step: Add 2 mL of saturated NaCl solution.
-
Mechanism:[5][6] The "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles and forcing them into the headspace, thereby increasing sensitivity.
-
-
Internal Standard Addition:
-
Add 10 µL of 2-methyl-3-heptanone or thiazole-d4 (isotopic label preferred) at 50 ppm in methanol.
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
-
-
Equilibration & Extraction:
-
Incubation: 60°C for 20 minutes with agitation (500 rpm). This releases volatiles from the fat/protein matrix.
-
Fiber Exposure: Insert the DVB/CAR/PDMS fiber.[1][3][7] Expose for 40 minutes at 60°C .
-
Note: Do not exceed 60°C for thermally sensitive food matrices to avoid generating artifact flavors during analysis.
-
GC-MS Instrumentation & Conditions
Expert Insight: While DB-5MS columns are standard, we recommend a DB-Wax (PEG) column for thiazole profiling. The polar stationary phase interacts better with the polar nitrogen/sulfur heterocycles, resulting in sharper peaks and better separation of isomers.
Gas Chromatography (GC) Parameters
| Parameter | Setting | Notes |
| System | Agilent 7890B / 8890 or equivalent | |
| Column | DB-Wax UI (30 m × 0.25 mm × 0.25 µm) | Polar phase prevents tailing of N/S-heterocycles. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace compounds. |
| Inlet Temp | 250°C | Ensure rapid desorption from SPME fiber. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |
| Oven Program | 40°C (hold 3 min) → 5°C/min → 240°C (hold 10 min) | Slow ramp separates co-eluting pyrazines. |
Mass Spectrometry (MS) Parameters
-
Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Acquisition Mode: SIM/Scan (Simultaneous).
-
Scan: 35–350 m/z (for library matching).
-
SIM: Targeted quantification (see Table 1).
-
Table 1: Target Ions for SIM Mode (Thiazoles)
Use the Quant Ion for quantification and Qual Ions for confirmation ratios.
| Compound Name | Retention Index (DB-Wax)* | Quant Ion ( | Qual Ions ( |
| Thiazole | 1210 | 85 | 58, 45 |
| 2-Methylthiazole | 1255 | 99 | 58, 71 |
| 2,4-Dimethylthiazole | 1315 | 113 | 71, 112 |
| 2-Acetylthiazole | 1640 | 127 | 43, 58 |
| Benzothiazole | 1950 | 135 | 108, 69 |
*Note: RIs are approximate; experimental determination using C7-C30 alkanes is required.
Analytical Workflow Diagram
Figure 2: Complete analytical workflow from sample preparation to data quantification.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to ICH or FDA guidelines.
-
Linearity: Prepare calibration curves in a "blank" matrix (e.g., deodorized water or starch paste) spiked with thiazole standards (1–1000 µg/kg).
should be > 0.99. -
Recovery: Spike the real sample matrix at three concentration levels. Acceptable recovery range: 80–120%.
-
Fiber Maintenance:
-
SPME fibers have a limited lifespan. Monitor the peak area of the Internal Standard. If it drops by >20%, replace the fiber.
-
Carryover Check: Run a blank injection (empty vial) after high-concentration samples to ensure no memory effect on the fiber.
-
Troubleshooting (Expert Tips)
-
Issue: Broad or tailing peaks.
-
Cause: Water accumulation in the column (common with SPME) or active sites in the inlet liner.
-
Fix: Use a 4mm liner with deactivated glass wool. Bake out the column at 250°C for 10 mins after every 5 runs.
-
-
Issue: Low sensitivity for 2-acetylthiazole.
-
Cause: Competition on the fiber.
-
Fix: Decrease sample size to 2g or reduce extraction time to 20 mins to prevent displacement by high-concentration volatiles (e.g., limonene or ethanol).
-
References
-
Mechanism of Thiazole Formation: Food Chemistry. (2021). "Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction."
-
SPME Optimization: Molecules. (2022). "Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds."
-
Mass Spectral Data: NIST Chemistry WebBook. "2-Acetylthiazole Mass Spectrum."
-
Fiber Selection for Heterocycles: Journal of Pharmaceutical and Biomedical Analysis. (2022). "Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method."
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Executive Summary
This application note details a validated, robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 2-(4-Methyl-5-thiazolyl)ethyl octanoate . This compound, an ester of sulfurol (4-methyl-5-thiazoleethanol), is a critical flavoring agent known for its roasted, nutty, and meaty organoleptic properties.
While primarily used in food chemistry, the structural motif (thiazole coupled with a lipophilic tail) mimics intermediates often encountered in pharmaceutical synthesis of thiazole-based antineoplastics and antimicrobials. This guide addresses the specific chromatographic challenges posed by this molecule: high lipophilicity (LogP ~4.0–5.0) and the potential for peak tailing due to the basic nitrogen on the thiazole ring.
Key Method Features
-
Separation Mode: Reverse Phase (C18) with Gradient Elution.
-
Detection: UV-Vis (Dual channel: 254 nm for specificity, 210 nm for sensitivity).
-
Resolution: Optimized to separate the parent alcohol (Sulfurol) and free Octanoic acid impurities.
-
Run Time: < 15 minutes.
Physicochemical Profile & Method Strategy
Understanding the analyte is the first step in robust method design. The high lipophilicity of the octanoate chain dictates the use of a non-polar stationary phase, while the thiazole ring dictates the pH control required to prevent secondary silanol interactions.
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | MW: 269.41 g/mol . | |
| LogP (Predicted) | ~4.4 – 5.0 | Highly Retentive. Requires high organic strength (ACN) to elute. Isocratic methods may cause broad peaks; gradient is preferred. |
| Solubility | Insoluble in water; Soluble in Ethanol, ACN, Hexane. | Critical: Sample diluent must be high-organic (e.g., 100% ACN) to prevent precipitation in the injector. |
| Chromophore | Thiazole Ring | Absorption Max |
| Basicity (pKa) | Thiazole N: pKa ~2.5 | The basic nitrogen can interact with acidic silanols on the column, causing tailing. Acidic mobile phase is required. |
Experimental Protocol
Instrumentation & Reagents[1][2][3][4]
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.
-
Why: The "Plus" or highly end-capped designation is crucial to shield the thiazole nitrogen from silanols.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade.[1]
-
Water (
), Milli-Q / HPLC Grade. -
Formic Acid (FA) or Phosphoric Acid (
).
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1%
in Water.-
Note: Phosphoric acid is preferred over Formic acid for UV transparency at 210 nm, though Formic acid (0.1%) is acceptable if MS coupling is required.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Chromatographic Conditions[2][3]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for lipophilic esters. |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent "solvent effect" peak broadening (since diluent is strong). |
| Detection | Ch A: 254 nm (BW 4)Ch B: 210 nm (BW 4) | 254 nm is specific to the thiazole ring. 210 nm detects impurities lacking the ring (e.g., octanoic acid). |
Gradient Program
The gradient is designed to retain the polar impurities (Sulfurol) early and elute the highly hydrophobic ester efficiently.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50% | Initial hold to focus the sample. |
| 2.0 | 50% | Isocratic hold. |
| 10.0 | 95% | Linear ramp to elute the target ester. |
| 12.0 | 95% | Wash step to remove highly lipophilic matrix. |
| 12.1 | 50% | Return to initial conditions. |
| 15.0 | 50% | Re-equilibration (Critical). |
Method Logic & Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, highlighting the critical decision points for "Senior Scientist" level control.
Figure 1: Analytical workflow for Sulfurol Octanoate, emphasizing the feedback loop for peak shape optimization.
System Suitability & Validation Criteria
To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.
Preparation of Standards
-
Stock Solution: Weigh 50 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile . (Conc: 1000 µg/mL).
-
Working Standard: Dilute 5.0 mL of Stock to 10 mL with Acetonitrile. (Conc: 500 µg/mL).
Acceptance Criteria (SST)
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | Check flow rate and mobile phase composition. | |
| Tailing Factor ( | Thiazole interaction with silanols. Action: Ensure column is end-capped; check acid concentration in Mobile Phase A. | |
| Theoretical Plates (N) | Column aging or dead volume. Action: Check connections or replace column. | |
| Precision (RSD) | Injector issue or pump pulsation. | |
| Resolution ( | Gradient slope is too steep. Action: Decrease gradient slope (e.g., extend ramp to 15 min). |
Troubleshooting & Expert Insights
The "Solvent Effect" Trap
Issue: Double peaks or broad, distorted peaks at the start of the chromatogram. Cause: The analyte is highly lipophilic. If dissolved in 100% ACN and injected into a system starting at low organic (e.g., 10% B), the analyte may precipitate or travel faster than the mobile phase initially. Solution:
-
Match the initial gradient conditions (Start at 50% B).
-
Reduce injection volume to < 5 µL.
Thiazole Ring Tailing
Issue: Asymmetric peaks (
-
pH Control: Lowering pH to ~2.5 (using Phosphate or Formic acid) protonates the silanols, suppressing ionization.
-
Steric Protection: Use "Sterically Protected" C18 columns (e.g., Agilent StableBond or Zorbax Eclipse Plus) which physically block the analyte from reaching the silica surface.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[2] Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 59). "2-(4-Methyl-5-thiazolyl)ethyl octanoate" (No. 1756).[2] Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved February 1, 2026. Link
-
Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA Flavor Ingredient Library - FEMA 4280. Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for general gradient elution of lipophilic esters).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Sources
Application Notes and Protocols: 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a Standard in Food Analysis
Introduction: The Role of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in Food Flavor and Analysis
2-(4-Methyl-5-thiazolyl)ethyl octanoate is a significant flavor compound valued for its characteristic roasted, nutty aroma.[1] This sulfur-containing thiazole derivative is recognized as a flavoring agent by international regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Its status as Generally Recognized as Safe (GRAS) underscores its importance in the food industry for imparting desirable sensory attributes to a variety of products.[1] Beyond its direct application as a flavoring, the purity and stability of 2-(4-Methyl-5-thiazolyl)ethyl octanoate make it an excellent candidate for use as an analytical standard in food quality control and flavor research.
These application notes provide a comprehensive guide for researchers, scientists, and quality control professionals on the use of 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a standard in food analysis. The protocols detailed herein are designed to be robust and reproducible, ensuring the accurate quantification of this compound in complex food matrices.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is fundamental to its effective use as an analytical standard.
| Property | Value | Source |
| Chemical Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | [1] |
| CAS Number | 163266-17-9 | [1] |
| Molecular Formula | C14H23NO2S | [2] |
| Molecular Weight | 269.4 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor Profile | Roasted, nutty | [1] |
| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [1] |
| Boiling Point | 154-156 °C at 2.00 mm Hg | [3] |
| Regulatory Status | FEMA No. 4280, JECFA No. 1756 | [1] |
Application as an Analytical Standard: Rationale and Workflow
The use of a well-characterized standard is paramount for accurate and precise quantification in analytical chemistry. 2-(4-Methyl-5-thiazolyl)ethyl octanoate is suitable as a standard for several reasons: it can be synthesized to a high degree of purity, it is a key flavor component in many food products, and its physicochemical properties are well-defined, allowing for the development of reliable analytical methods.
The general workflow for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in a food matrix using a standard is depicted below.
Caption: General workflow for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
Detailed Analytical Protocol: Quantification by GC-MS
This protocol provides a detailed methodology for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in a solid food matrix, such as roasted nuts or baked goods, using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
Reagents and Materials
-
Standard: 2-(4-Methyl-5-thiazolyl)ethyl octanoate (≥98% purity)
-
Internal Standard (IS): 2-(4-Methyl-5-thiazolyl)ethyl decanoate (≥98% purity) or another suitable long-chain ester with similar chemical properties but a different retention time.
-
Solvents: Dichloromethane (DCM), Hexane (both analytical grade)
-
Food Matrix: Roasted peanuts (or other relevant food sample)
-
Equipment:
-
Analytical balance
-
Homogenizer (e.g., blender, grinder)
-
Centrifuge
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Standard and Sample Preparation
2.1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate standard.
-
Dissolve in 10 mL of dichloromethane in a volumetric flask.
2.2. Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the internal standard.
-
Dissolve in 10 mL of dichloromethane in a volumetric flask.
2.3. Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solutions with dichloromethane to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
2.4. Sample Preparation:
-
Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 10 µL of the internal standard stock solution (1000 µg/mL).
-
Add 5 mL of deionized water to create a slurry.
-
Seal the vial tightly with a PTFE/silicone septum.
-
-
SPME Procedure:
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the standard (e.g., a characteristic fragment ion) |
| Qualifier Ions | Two to three other characteristic fragment ions for confirmation |
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, determine the peak area of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Quantification of the Analyte in the Sample:
-
Inject the prepared sample extract into the GC-MS.
-
Determine the peak areas of the analyte and the internal standard in the sample chromatogram.
-
Calculate the peak area ratio.
-
Using the calibration curve equation, calculate the concentration of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in the sample extract.
-
Calculate the final concentration in the original food sample, taking into account the initial sample weight and any dilution factors.
-
Method Validation: A Self-Validating System
A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:
-
Linearity: Assessed from the calibration curve (R² > 0.99).
-
Accuracy (Recovery): Determined by spiking a blank food matrix with a known concentration of the standard and analyzing it. The recovery should typically be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of multiple analyses of the same sample. RSD values should ideally be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD S/N ≥ 3, LOQ S/N ≥ 10).
Expected Performance Characteristics
Based on similar analytical methods for flavor compounds, the following performance characteristics can be expected for this protocol:
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 10% |
| LOD | 0.01 - 0.1 µg/kg |
| LOQ | 0.05 - 0.5 µg/kg |
Logical Framework for Standard Selection
The choice of an appropriate analytical standard is a critical decision in method development. The following diagram illustrates the key considerations for selecting 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a standard.
Caption: Rationale for selecting the target compound as an analytical standard.
Conclusion
The application of 2-(4-Methyl-5-thiazolyl)ethyl octanoate as an analytical standard provides a reliable means for the quality control of food products where this nutty and roasted flavor note is desired. The detailed GC-MS protocol and validation guidelines presented in these notes offer a robust framework for its accurate quantification. By adhering to these protocols, researchers and analysts can ensure the consistency and quality of food products, contributing to a better sensory experience for consumers.
References
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Wiley Analytical Science. (2023). GC-IMS and GC-MS join forces to reveal roasted peanut flavors. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
-
D. S. Mottram. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(9), 3715-3722. [Link]
Sources
"2-(4-Methyl-5-thiazolyl)ethyl octanoate" in the development of novel food additives
Technical Application Note: Characterization and Formulation of 2-(4-Methyl-5-thiazolyl)ethyl Octanoate (FEMA 4280)
Executive Summary & Chemical Identity
2-(4-Methyl-5-thiazolyl)ethyl octanoate (also known as Sulfurol Octanoate) is a high-impact flavor modifier belonging to the class of 4,5-disubstituted thiazoles.[1] Unlike its parent compound sulfurol (which imparts sharp, characteristic nutty/milky/meaty notes), the octanoate ester exhibits a significantly higher lipophilicity (LogP ~4.71). This structural modification dampens the initial sulfurous volatility, providing a lingering "roasted" and "fatty-savory" mouthfeel essential for mimicking animal fats in plant-based matrices.[1]
This guide details the synthesis, analytical validation, and formulation protocols for integrating FEMA 4280 into novel food systems.
Table 1: Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate |
| Common Name | Sulfurol Octanoate |
| CAS Number | 163266-17-9 |
| FEMA Number | 4280 |
| JECFA Number | 1756 |
| Molecular Formula | C₁₄H₂₃NO₂S |
| Molecular Weight | 269.40 g/mol |
| LogP (Predicted) | 4.71 (High Lipophilicity) |
| Odor Profile | Nutty, Roasted, Fatty, Meaty, Green/Herbal nuances |
| Solubility | Insoluble in water; Soluble in ethanol, triacetin, and vegetable oils |
Synthesis & Purification Protocol (Lab Scale)
Objective: To synthesize high-purity (>99%) reference standard for GC-MS quantification and sensory benchmarking. Mechanism: Steglich Esterification. This method is chosen over acid-catalyzed Fisher esterification to prevent potential degradation of the thiazole ring under harsh reflux conditions.
Reagents:
-
Substrate A: 4-Methyl-5-thiazoleethanol (Sulfurol) [CAS: 137-00-8] (1.0 eq)[1]
-
Substrate B: Octanoic Acid (Caprylic Acid) [CAS: 124-07-2] (1.1 eq)[1]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sulfurol (14.3 g, 100 mmol) and Octanoic Acid (15.8 g, 110 mmol) in 150 mL of anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
-
Coupling Initiation:
-
Add DMAP (1.2 g, 10 mmol) in one portion.
-
Slowly add DCC (22.7 g, 110 mmol) dissolved in 20 mL DCM dropwise over 30 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.
-
-
Reaction Phase:
-
Allow the reaction to warm to room temperature (25°C).
-
Stir for 12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The spot for Sulfurol (Rf ~0.2) should disappear; Product spot (Rf ~0.6) should appear.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Wash the filtrate sequentially with:
-
1N HCl (2 x 50 mL) – Removes DMAP and unreacted thiazole.
-
Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted octanoic acid.[1]
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude yellow oil via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient Hexane -> 5% Ethyl Acetate in Hexane.
-
Yield Target: ~85-90% as a colorless to pale yellow oil.
-
Figure 1: Steglich Esterification Workflow for FEMA 4280 Synthesis.[1]
Analytical Characterization
Objective: Validation of the synthesized ester using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrument Parameters:
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-WAX UI (Polar) or HP-5MS (Non-polar), 30m x 0.25mm x 0.25µm.[1] Note: Polar columns are preferred for thiazole separation.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250°C.
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 240°C for 10 min.
Identification Criteria:
-
Retention Index (RI):
-
DB-WAX:[1] ~2150 (Estimated; requires standard calibration).
-
HP-5MS: ~1780.
-
-
Mass Spectrum (EI, 70eV):
-
Molecular Ion: m/z 269 [M]+ (weak).
-
Base Peak: m/z 143 (Thiazole-ethyl fragment, characteristic cleavage).[1]
-
Key Fragments: m/z 144, m/z 71, m/z 57 (Octyl chain).
-
Application Protocol: Formulation in Plant-Based Matrices
Challenge: FEMA 4280 is highly lipophilic. Direct addition to aqueous phases (broths) results in phase separation and poor flavor release. Solution: Pre-dissolution in a lipid carrier or encapsulation.
Protocol A: Lipid-Phase Integration (For Meat Analogues)
Use this protocol for burgers, sausages, or nuggets.[1]
-
Carrier Selection: Select a carrier oil compatible with the final product (e.g., Sunflower Oil, Coconut Oil).
-
Stock Preparation (1% Solution):
-
Weigh 99g of Sunflower Oil.
-
Add 1g of FEMA 4280.
-
Stir at 40°C for 10 minutes to ensure homogeneity.
-
-
Dosing:
-
Target Concentration in Final Food: 0.5 ppm to 5.0 ppm.
-
Add the 1% Stock Solution to the fat portion of the plant-based emulsion before the emulsification step.
-
Why: The octanoate ester partitions into the fat. During cooking (grilling), the fat melts, and the heat triggers the hydrolysis and volatilization of the thiazole core, releasing the "roasted" note precisely when needed.
-
Protocol B: High-Shear Nano-Emulsion (For Broths/Sauces)
Use this protocol for soups, gravies, or beverages.[1]
-
Aqueous Phase: Dissolve 10g Modified Starch (Octenyl Succinic Anhydride - OSA starch) in 85mL water. Hydrate for 1 hour.
-
Oil Phase: Dissolve 1g FEMA 4280 in 4g Medium Chain Triglycerides (MCT).
-
Pre-Emulsification: Add Oil Phase to Aqueous Phase while stirring (High-shear mixer, 5000 rpm, 2 min).
-
Homogenization: Pass through a high-pressure homogenizer (500 bar, 2 cycles).
-
Result: A stable, cloudy white emulsion (Particle size <1µm) that disperses evenly in water-based soups.
Figure 2: Thermal Release Mechanism of FEMA 4280 in High-Fat Matrices.[1]
Safety & Regulatory Assessment
Regulatory Status:
-
JECFA: Evaluation No. 1756 (2007).[2]
-
EU Status: Authorized flavoring substance (FL No. 15.130 or similar class pending specific EU list updates; check EFSA FGE.76).
Metabolic Fate & Toxicology: According to the JECFA evaluation of thiazole derivatives:
-
Metabolism: Thiazole esters are rapidly hydrolyzed in the gastrointestinal tract by carboxylesterases into the corresponding alcohol (Sulfurol) and carboxylic acid (Octanoic acid).
-
Excretion: The thiazole ring undergoes side-chain oxidation and is excreted in urine. It does not accumulate in adipose tissue despite the high LogP of the parent ester.
-
Safety Concern: JECFA concluded "No safety concern at current levels of intake" based on the Threshold of Toxicological Concern (TTC) for Class II or III structural classes.
Handling Precautions:
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid olfactory fatigue (the material is potent).
References
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 1, 2026, from [Link][1]
-
FEMA. (2023).[5] FEMA Flavor Ingredient Library: 4280.[2][3] Flavor and Extract Manufacturers Association.[2][5][6][7] Retrieved February 1, 2026, from [Link][1]
-
JECFA. (2007).[5] Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 59): Thiazoles. World Health Organization.[8] Retrieved February 1, 2026, from [Link][1]
-
The Good Scents Company. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate.[1][2] Retrieved February 1, 2026, from [Link][1]
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2013). Scientific Opinion on Flavouring Group Evaluation 76 (FGE.76). EFSA Journal.[6] Retrieved February 1, 2026, from [Link][1]
Sources
- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. 2-(4-Methyl-5-Thiazolyl)Ethyl Octanoate [myskinrecipes.com]
- 5. 2-(4-Methyl-5-thiazolyl)ethyl decanoate | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. inchem.org [inchem.org]
Troubleshooting & Optimization
Technical Support Center: High-Purity Synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Topic: Troubleshooting Low Purity & Isolation Issues Target Molecule: 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) CAS: 163266-17-9 Common Name: Sulfurol Octanoate[1][2]
Diagnostic: Identify Your Impurity Profile
Before attempting remediation, compare your current analytical data (GC-MS/TLC) with the profiles below to identify the root cause of low purity.
| Symptom | Probable Cause | Mechanism of Failure |
| Strong "meaty/sulfury" odor in final product | Residual Sulfurol (Alcohol precursor) | Incomplete conversion or insufficient aqueous workup.[1][2] Sulfurol has a high boiling point (272°C) and co-distills if not removed.[2] |
| Sharp, rancid odor | Residual Octanoic Acid | Insufficient basic wash during workup.[1][2] |
| Dark brown/black color | Thermal Degradation / Polymerization | Thiazole rings are sensitive to oxidation and high heat.[1][2] Distillation temperature was too high or vacuum too weak. |
| Cloudiness / White Precipitate | DCU (if using Steglich) or Salts | Incomplete filtration of urea byproducts or poor phase separation.[1][2] |
Core Troubleshooting Guides
Issue A: "I cannot remove the unreacted Sulfurol (Alcohol)."
The Problem: You are likely attempting to remove Sulfurol via distillation.[2] Because Sulfurol has a boiling point (272°C) higher than many solvents and adheres to glass, it is difficult to strip completely.[2] The Fix: Rely on partition coefficients (LogP) , not distillation.
-
Scientific Rationale:
Corrective Protocol:
-
Dilute your crude reaction mixture with a non-polar solvent (e.g., Hexane or MTBE).[2] Do not use DCM (it can form emulsions with thiazoles).[2]
-
Wash 1-3: Wash with distilled water. The Sulfurol will partition into the aqueous phase.[2]
-
Validation: Spot the organic layer on TLC.[2] If Sulfurol remains, repeat water wash.[2]
-
Critical Warning: Do NOT use strong acid washes (e.g., 1M HCl) to remove the "amine" (thiazole).[2] The thiazole ring in your product is also basic (pKa ~2.5).[2] Acid washing will protonate your product, making it water-soluble, and you will flush your yield down the drain.[2]
Issue B: "My yield is low after workup."
The Problem: You likely washed with acid or formed a stable emulsion.[2] The Fix: pH Control and Salting Out.[2]
-
Scientific Rationale: The thiazole nitrogen has a lone pair that can accept a proton.[2] If the aqueous layer pH drops below ~4.0, the ester becomes an ammonium salt (
) and migrates to the water layer.[2]
Corrective Protocol:
-
Neutralize: Ensure all washes are neutral (pH 7) or slightly basic (NaHCO3).[2]
-
Emulsion Breaking: Thiazoles act as surfactants.[2] If an emulsion forms between the organic/aqueous layer, add saturated NaCl (Brine).[2] The ionic strength forces the organic ester out of the water phase.[2]
Issue C: "The product turns black during distillation."
The Problem: Thermal decomposition of the thiazole ring or oxidation.[2] The Fix: High-Vacuum Distillation.[2]
-
Target Parameters:
Optimized Synthesis Workflow (Visualized)
The following decision tree helps you select the correct synthesis and workup path to avoid purity issues from the start.
Figure 1: Logic flow for synthesis selection and purification, highlighting the critical avoidance of acid washes.
Frequently Asked Questions (FAQ)
Q: Can I use p-Toluenesulfonic acid (pTSA) for direct esterification? A: Yes, but it is risky for high purity.[2] pTSA is a strong acid and can protonate the thiazole ring, trapping the catalyst in the system or slowing kinetics.[2] If you use pTSA, you must use a Dean-Stark trap to remove water and drive the equilibrium.[2] The Acid Chloride method (Octanoyl chloride + Pyridine/Triethylamine) is generally cleaner because the base scavenges the HCl byproduct immediately.[2]
Q: Why does my GC-MS show a peak just before the product? A: This is likely the Octanoic Anhydride (if using DCC method) or a Thiazole rearrangement product.[2] If the temperature exceeds 200°C during synthesis or distillation, the thiazole ring can undergo rearrangement.[2] Keep reaction temps < 40°C and distillation vacuum high (< 2 mmHg).
Q: What is the best solvent for the reaction? A: Dichloromethane (DCM) is standard for Steglich/Acid Chloride methods due to high solubility of reagents.[2] However, for workup, switch to Hexane or Ethyl Acetate . The product is highly soluble in Hexane, while the impurities (Sulfurol, Urea) are not, aiding precipitation/separation.
Physicochemical Data Reference
Use these values to validate your analytical results.
| Property | Value | Source |
| Molecular Weight | 269.40 g/mol | PubChem [1] |
| Formula | C₁₄H₂₃NO₂S | PubChem [1] |
| Boiling Point (Product) | 177–179 °C @ 1.5 mmHg | JECFA / TGSC [2] |
| Boiling Point (Sulfurol) | 272 °C @ 760 mmHg | Sigma-Aldrich [3] |
| LogP (Product) | ~ 4.71 (Lipophilic) | FooDB [4] |
| LogP (Sulfurol) | ~ 0.04 (Hydrophilic) | ChemSRC [5] |
| Solubility | Insoluble in water; Soluble in Ethanol, Oils | JECFA [2] |
References
-
National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link][1][2]
-
The Good Scents Company (2023).[2][4] 2-(4-methyl-5-thiazolyl)ethyl octanoate.[1][2][5] Retrieved from [Link]
-
FooDB (2018).[2] Compound: 2-(4-Methyl-5-thiazolyl)ethyl octanoate.[1][2][5] Retrieved from [Link][1][2]
-
ChemSRC (2025).[2] Sulfurol: Physicochemical Properties. Retrieved from [Link][1][2]
Sources
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- 3. 2-(4-Methyl-5-thiazolyl)ethyl decanoate | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2-(4-Methyl-5-thiazolyl)ethyl octanoate_TargetMol [targetmol.com]
Overcoming poor solubility of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" in aqueous solutions
Topic: 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Status: Operational Ticket ID: SOL-THZ-OCT-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Physicochemical Barrier
You are likely encountering difficulties because 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS: 94159-32-7) acts more like a lipid than a typical small molecule drug.[1]
-
The Molecule: A thiazole ring linked to a long hydrophobic octanoate (C8) tail.
-
The Problem: High Lipophilicity (LogP
4.6). The octanoate chain drives the molecule to self-aggregate or oil-out in aqueous media, resisting solvation by water molecules. -
The Risk: Standard DMSO "stock-and-dilute" protocols often fail, leading to invisible micro-precipitation that ruins bioassay reproducibility.[1]
This guide provides three validated workflows to overcome this solubility barrier, ranked from simplest (Cosolvent) to most robust (Encapsulation).
Module 1: The "Quick Fix" – Cosolvent Optimization
Best for: High-throughput screening, short-term cellular assays.[1]
The Issue: You prepare a 100 mM stock in DMSO, but when you dilute it into cell culture media (e.g., to 10
The Mechanism: This is the "Solvent Shift Crash." DMSO holds the hydrophobic ester in solution. When you add water, the dielectric constant of the solvent mixture rises abruptly. The hydrophobic octanoate tails can no longer remain solvated and aggregate to reduce surface area, causing precipitation.
Protocol A: The "Step-Down" Dilution Method
Do not add the stock directly to the final volume of media.
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 50 mM.
-
Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 .
-
Why? These solvents have intermediate polarity, acting as a bridge between DMSO and water.
-
-
Final Dilution: Slowly add the Intermediate Solution to your aqueous buffer/media with rapid vortexing .
-
Target: Final DMSO concentration < 0.5% (v/v).
-
Troubleshooting Diagram: The Precipitation Trap
The following diagram illustrates why direct dilution fails and how to intervene.
Figure 1: Mechanism of solvent-shift precipitation and the "Step-Down" intervention strategy.
Module 2: Surfactant Stabilization (Micelles)
Best for: Animal studies (IP/Oral), longer-term stability.
The Logic: Since the molecule has a fatty acid tail (octanoate), it mimics a lipid. You can "hide" this tail inside the hydrophobic core of a micelle using non-ionic surfactants.
Protocol B: Tween 80 Formulation
-
Weigh: 5 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
-
Solubilize: Add 100
L of Tween 80 (Polysorbate 80) directly to the oil.-
Critical Step: Vortex vigorously until the oil is fully incorporated into the viscous surfactant.
-
-
Cosolvent (Optional): If too viscous, add 50
L of Ethanol. -
Dilute: Slowly add warm (37°C) Saline or PBS while vortexing.
-
Result: A clear to slightly opalescent micellar solution.
-
Data Table: Surfactant Compatibility
| Surfactant | Type | Recommended Conc.[1][2] | Pros | Cons |
| Tween 80 | Non-ionic | 0.1% - 5% | Excellent for esters; Biocompatible.[1] | Can cause histamine release in dogs (IV). |
| Cremophor EL | Non-ionic | 1% - 10% | High solubilizing power for lipophiles.[1] | High viscosity; potential hypersensitivity.[1][3] |
| Poloxamer 188 | Copolymer | 0.1% - 2% | Gentle on cells; protects membranes.[1] | Lower solubilizing capacity than Tween.[1] |
Module 3: The "Gold Standard" – Cyclodextrin Complexation
Best for: IV administration, sensitive cell lines, preventing hydrolysis.
The Logic: Hydroxypropyl-
Protocol C: HP-
-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Filter sterilize (0.22 m). -
Compound Addition: Add the compound (dissolved in a minimum volume of acetone or ethanol) to the CD solution.
-
Evaporation: Stir the mixture open to the air (or use nitrogen stream) to evaporate the organic solvent (acetone/ethanol).
-
Why? Removing the organic solvent forces the drug into the CD cavity.
-
-
Equilibration: Shake at room temperature for 4-6 hours.
-
Filtration: Filter the solution to remove any uncomplexed drug.
Module 4: Critical Stability Warning (Hydrolysis)
The Trap: This molecule is an ester .[4][5][6][7] In aqueous buffers—especially at pH > 8.0 or in the presence of serum esterases—the octanoate tail will be cleaved off.
-
Reaction: 2-(4-Methyl-5-thiazolyl)ethyl octanoate +
2-(4-Methyl-5-thiazolyl)ethanol + Octanoic Acid.[1] -
Consequence: You lose your active compound and generate octanoic acid (which may have its own biological effects).
Prevention Strategy:
-
pH Control: Keep buffers at pH 6.0 - 7.4. Avoid alkaline conditions.
-
Temperature: Store aqueous working solutions on ice (
C) and use immediately. -
Serum: If possible, use heat-inactivated serum to reduce esterase activity.
Decision Matrix: Which Method to Choose?
Figure 2: Workflow for selecting the appropriate solubilization strategy based on experimental constraints.
References
-
PubChem. (n.d.).[8] 2-(4-Methyl-5-thiazolyl)ethyl octanoate (Compound).[1][9] National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201-230. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [Link]
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- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl butanoate (FDB009861) - FooDB [foodb.ca]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
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- 8. 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C10H15NO2S | CID 3023838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
Technical Support Center: Method Development for the Analysis of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" in Complex Matrices
Welcome to the technical support center for the analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into developing robust analytical methods for this compound in complex biological and environmental matrices. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and validate your methods with confidence.
Section 1: Analyte Characterization & Initial Method Selection
Understanding the physicochemical properties of your analyte is the critical first step in developing a successful analytical method. These properties dictate everything from sample preparation strategy to the choice of analytical instrumentation.
Q1: What are the key physicochemical properties of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" that influence analytical method development?
A: 2-(4-Methyl-5-thiazolyl)ethyl octanoate is a moderately lipophilic ester with a thiazole functional group. Its key properties are summarized below. The high LogP value is the most significant factor, indicating a strong preference for non-polar environments and driving the choice of extraction and chromatographic techniques. Its volatility also makes Gas Chromatography (GC) a viable option alongside Liquid Chromatography (LC).
| Property | Value | Implication for Analysis | Source(s) |
| Molecular Formula | C₁₄H₂₃NO₂S | Used for accurate mass determination in MS. | [1] |
| Molecular Weight | 269.40 g/mol | Essential for mass spectrometer settings. | [2] |
| LogP (o/w) | ~4.4 - 4.7 | Highly hydrophobic; suggests good solubility in organic solvents and strong retention on reversed-phase columns. Ideal for Liquid-Liquid Extraction (LLE) or Reversed-Phase Solid-Phase Extraction (SPE). | [2][3] |
| Water Solubility | 0.0093 g/L (Predicted) | Very low; analyte will readily partition out of aqueous matrices into organic solvents. | [3] |
| pKa (Strongest Basic) | ~2.52 | The thiazole nitrogen provides a site for protonation under acidic conditions. This can be exploited for cation-exchange SPE or to modify chromatographic retention. | [3] |
| Boiling Point | ~354-368°C @ 760 mmHg | High, but sufficiently volatile for GC analysis, especially with a suitable temperature program. | [4][5] |
| Physical State | Colorless to yellow liquid | Standard handling procedures for liquid samples apply. | [2] |
Q2: Should I use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis?
A: Both LC-MS and GC-MS are suitable, but the best choice depends on your specific experimental needs, including the complexity of the matrix, required sensitivity, and available instrumentation.
-
Choose LC-MS/MS for its high specificity and sensitivity, especially in very complex matrices like plasma or tissue homogenates, where minimal sample cleanup is desired. It is the gold standard for bioanalytical quantification in regulated environments.
-
Choose GC-MS if your analyte is in a less complex matrix, if you are screening for other volatile compounds, or if you have extensive experience with GC techniques.[6] It can be very robust and cost-effective.
The following table provides a direct comparison to guide your decision:
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates based on partitioning between a liquid mobile phase and a solid stationary phase. | Separates based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[6] |
| Sample State | Analyte must be soluble in the mobile phase. | Analyte must be volatile and thermally stable.[6] |
| Derivatization | Generally not required for this analyte. | May not be required, but could be used to improve thermal stability or peak shape if issues arise.[7][8] |
| Matrix Effects | High potential for ion suppression or enhancement from co-eluting matrix components.[9][10] | Generally lower, but non-volatile matrix components can contaminate the inlet and column. |
| Sensitivity | Typically offers higher sensitivity (low pg/mL or ng/mL). | Very good sensitivity, but may be slightly lower than modern LC-MS/MS systems for this compound class. |
| Best For | Regulated bioanalysis, polar and non-volatile compounds, complex matrices (plasma, tissue). | Flavor/fragrance analysis, environmental screening, analysis of volatile and semi-volatile compounds.[11][12] |
Section 2: Sample Preparation Workflows & Troubleshooting
Effective sample preparation is crucial for a reliable method. It aims to isolate the analyte from matrix interferences (e.g., proteins, phospholipids, salts) and concentrate it to a level suitable for detection.
Q3: What is a good starting point for sample preparation from a plasma or serum matrix?
A: For a hydrophobic compound like 2-(4-Methyl-5-thiazolyl)ethyl octanoate, Reversed-Phase Solid-Phase Extraction (SPE) offers an excellent balance of recovery and cleanliness.[13]
Step-by-Step Protocol: Solid-Phase Extraction (SPE)
-
Select Cartridge: Start with a polymeric reversed-phase sorbent (e.g., a divinylbenzene-based polymer) or a C18 silica-based sorbent. The polymer sorbents are often more robust to drying out.
-
Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent. This is critical for activating the hydrophobic functional groups.
-
Equilibrate: Pass 1 mL of deionized water or a buffer matching your sample's pH through the cartridge. Do not let the sorbent bed go dry.[14]
-
Load: Take 500 µL of plasma, spike with an appropriate internal standard, and dilute with 500 µL of 2% phosphoric acid in water. The acid ensures the thiazole nitrogen is protonated, which can aid in retention on some sorbents, while also helping to disrupt protein binding. Load the entire sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[13]
-
Wash: Wash the cartridge with 1 mL of a 20:80 methanol:water mixture. This will remove polar interferences like salts without eluting the analyte. An insufficiently strong wash may leave interferences, while an overly strong wash will cause analyte loss.[13]
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile. Using a solvent with a small amount of base (e.g., 2% ammonium hydroxide in methanol) can be beneficial if the analyte is interacting with secondary sites on the sorbent.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent compatible with your initial mobile phase (for LC) or injection solvent (for GC).
FAQs: Troubleshooting Sample Preparation
Q4: My analyte recovery is low. What are the common causes and how do I fix it?
A: Low recovery is a frequent issue in SPE.[13][15] A systematic approach is needed to diagnose the problem.
Solutions:
-
Poor Retention: If the analyte is found in the fraction that passed through during loading, your retention is insufficient. Fixes: Decrease the sample loading flow rate, reduce the amount of organic solvent in your sample before loading, or switch to a more retentive sorbent.[13][14]
-
Premature Elution: If the analyte is in the wash fraction, your wash solvent is too strong. Fix: Reduce the percentage of organic solvent in your wash step.[16]
-
Incomplete Elution: If recovery is still low and the analyte is not in the waste streams, it is likely stuck on the cartridge. Fix: Increase the strength or volume of your elution solvent.[15] For this analyte, consider adding a small amount of ammonium hydroxide to the elution solvent to disrupt any ionic interactions between the thiazole nitrogen and the sorbent.
Q5: My final extract is not clean and I'm seeing significant matrix effects. How can I improve the cleanup?
A: Poor cleanup leads to matrix effects, which can suppress or enhance the analyte signal in MS-based detection, leading to inaccurate quantification.[9][10]
Strategies for Cleaner Extracts:
-
Optimize the SPE Wash Step: This is the most critical step for removing interferences. Try a multi-step wash, starting with a weak solvent (e.g., 5% methanol in water) to remove salts, followed by a slightly stronger wash (e.g., 30% methanol in water) to remove more hydrophobic interferences without eluting your analyte.
-
Use a Different Extraction Mechanism: If reversed-phase SPE isn't selective enough, consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties.[17] For this analyte, a mixed-mode C18/cation-exchange sorbent could be very effective.
-
Switch to Liquid-Liquid Extraction (LLE): LLE can sometimes provide a cleaner extract, especially for removing phospholipids. Given the analyte's high LogP, extraction from an aqueous sample into a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) would be efficient.
-
Employ Hybrid Techniques: There are specialized SPE plates and cartridges designed for phospholipid removal. These can be used after an initial protein precipitation step to yield an exceptionally clean extract.
Q6: The analyte seems to be degrading during sample preparation. What stability issues should I consider?
A: As an ester, 2-(4-Methyl-5-thiazolyl)ethyl octanoate is susceptible to hydrolysis, particularly enzymatic hydrolysis by esterases present in biological matrices like plasma.
Mitigation Strategies:
-
Enzyme Inhibition: Immediately after sample collection, add an esterase inhibitor like sodium fluoride (NaF) to plasma collection tubes.
-
Temperature Control: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.
-
pH Control: Avoid strongly acidic or basic conditions for extended periods, as these can promote chemical hydrolysis of the ester bond.
-
Validate Stability: You must perform stability experiments as part of your method validation to prove the analyte is stable under your processing and storage conditions.[18] This includes bench-top stability, freeze-thaw stability, and long-term storage stability, as recommended by FDA guidelines.[19][20]
Section 3: Chromatographic & Mass Spectrometric Analysis
This section provides recommended starting conditions and troubleshooting advice for both LC-MS and GC-MS platforms.
Q7: What are the recommended starting LC-MS/MS conditions for this compound?
A: A standard reversed-phase method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the recommended approach for quantitative bioanalysis.[21]
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides strong hydrophobic retention for this high LogP analyte. A sub-2 µm particle size offers high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong solvent for eluting hydrophobic compounds and is MS-friendly. |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate. | A gradient is necessary to elute this hydrophobic compound with good peak shape. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic thiazole nitrogen is readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification. |
| MRM Transitions | Precursor Ion (Q1): 270.1 (M+H)⁺. Product Ions (Q3): Infuse the compound to find the most stable and abundant product ions for quantification and qualification. A likely fragment would be from the loss of the octanoate group. | The precursor is the protonated molecule. Product ions must be determined empirically. |
FAQs: Troubleshooting LC-MS Analysis
Q8: I'm observing poor peak shape (tailing/fronting). What's the cause?
A: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanols on the silica surface of the column.
-
Fix 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the thiazole nitrogen consistently protonated.
-
Fix 2: Switch to a column with advanced end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanols.
-
Fix 3: Peak fronting can indicate column overload. Try injecting a lower concentration of the analyte.
Q9: How do I properly evaluate and mitigate matrix effects?
A: This is a mandatory part of bioanalytical method validation.[19][22] Matrix effects from co-eluting endogenous components can significantly impact ionization efficiency.[9][23]
Mitigation Hierarchy:
-
Improve Chromatography: Adjust your LC gradient to move the analyte peak away from interfering matrix components.
-
Improve Sample Cleanup: Use a more rigorous sample preparation method (see Q5).
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects, thus providing the most accurate correction.
-
Use Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in the same blank matrix as your samples to ensure that the standards and samples experience similar matrix effects.
Section 4: Method Validation
A developed method is not complete until it has been fully validated to prove it is fit for its intended purpose. For drug development, validation must follow regulatory guidelines from bodies like the FDA or the principles outlined in the ICH M10 guidance.[19][22][24]
Q10: What key parameters must be evaluated to validate this bioanalytical method according to regulatory standards (ICH M10)?
A: A full validation for a chromatographic method must assess several key performance characteristics to ensure the data generated is reliable and reproducible.[19][25]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure that matrix components or other metabolites do not interfere with the quantification of the analyte. | Response in blank matrix should be <20% of the LLOQ response.[20] |
| Calibration Curve & Range | To demonstrate the relationship between instrument response and analyte concentration over a defined range. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine how close the measured values are to the true value (accuracy) and the degree of scatter in the data (precision). | Measured concentrations must be within ±15% of nominal value (accuracy); Coefficient of Variation (CV) must be ≤15% (precision). Criteria are ±20% and ≤20% at the LLOQ. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank response; Accuracy within ±20%; Precision ≤20% CV. |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to a post-extraction spiked sample. | Not strictly required by all guidelines if using a good IS, but should be consistent and reproducible. |
| Matrix Effect | To assess the impact of the matrix on analyte ionization. | The CV of the matrix factor across at least 6 lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the entire process from collection to analysis. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
This structured approach to method development and troubleshooting, grounded in the scientific principles of analytical chemistry and regulatory expectations, will enable you to build a robust and reliable method for the analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in any complex matrix.
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FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl decanoate. Retrieved from [Link]
-
Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
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-
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-
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-
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Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(42), 29653-29675. Retrieved from [Link]
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Kmieć, K., et al. (2023). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 24(14), 11487. Retrieved from [Link]
-
Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of separation science, 35(10-11), 1246-1254. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18985-18998. Retrieved from [Link]
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-
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-
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Musteata, F. M. (2007). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 1(4), 713-720. Retrieved from [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1790. Retrieved from [Link]
-
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-
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-
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-
Liang, Z., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 8(5), 22-27. Retrieved from [Link]
-
ICH. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Retrieved from [Link]
-
Walgraeve, C., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 159-182. Retrieved from [Link]
-
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-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
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-
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-
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-
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-
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-
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-
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-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 5-Ethyl-4-methyl-2-octylthiazole (FDB019782). Retrieved from [Link]
-
ResearchGate. (2015). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]
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- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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Technical Support Center: Enhancing the Stability of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in Experimental Media
Welcome to the technical support center for "2-(4-Methyl-5-thiazolyl)ethyl octanoate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the stability of this compound in various experimental media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the reliability and reproducibility of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My solution of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in aqueous buffer/cell culture medium becomes cloudy over time. What is causing this?
A1: This is likely due to the low aqueous solubility of the compound. "2-(4-Methyl-5-thiazolyl)ethyl octanoate" is a hydrophobic molecule and is known to be insoluble in water. When a concentrated stock solution (likely in an organic solvent like DMSO or ethanol) is diluted into an aqueous medium, the compound can precipitate out of solution, leading to cloudiness or visible particulates. This issue is often exacerbated by changes in temperature (e.g., from room temperature to 37°C) and interactions with media components.[1]
Q2: I suspect my compound is degrading in my cell culture experiment. What is the most likely degradation pathway?
A2: The most probable degradation pathway for "2-(4-Methyl-5-thiazolyl)ethyl octanoate" in typical cell culture conditions (aqueous environment, pH ~7.4, 37°C) is the hydrolysis of the ester bond. This reaction breaks the ester linkage, yielding 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid. This hydrolysis can be catalyzed by the pH of the medium and significantly accelerated by the presence of esterase enzymes, which are common in biological systems, including cell lysates and serum-containing media.[2][3]
Q3: How does the thiazole ring in the molecule affect its stability?
A3: The thiazole ring is an aromatic heterocycle that is generally stable under physiological conditions.[4][5][6] Its presence can influence the electronic properties of the neighboring ethyl octanoate group. While the thiazole ring itself is not prone to hydrolysis, its electron-withdrawing or -donating characteristics can subtly affect the susceptibility of the adjacent ester bond to hydrolytic cleavage.[2] Additionally, the sulfur atom in the thiazole ring could be susceptible to oxidation under certain conditions, although this is a less common degradation pathway compared to ester hydrolysis in typical experimental media.[4]
TROUBLESHOOTING GUIDES & STABILITY ENHANCEMENT PROTOCOLS
I. Addressing Poor Aqueous Solubility and Precipitation
The primary challenge in working with "2-(4-Methyl-5-thiazolyl)ethyl octanoate" is its hydrophobicity. The following strategies can improve its solubility and prevent precipitation in your experimental medium.
A. Preparation of Stock Solutions
Proper preparation of a concentrated stock solution is the first critical step.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the chosen solvent is compatible with your experimental system at the final concentration.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for a smaller volume of the organic solvent to be added to your aqueous medium, minimizing solvent effects on your experiment.
-
Dissolution: Ensure the compound is completely dissolved in the organic solvent. Gentle warming and vortexing can aid dissolution.
-
Storage: Store stock solutions at -20°C or -80°C in airtight, light-protected vials to maintain stability. For "2-(4-Methyl-5-thiazolyl)ethyl octanoate," storage at -80°C is recommended for long-term stability in solvent.
B. Formulation Strategies for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like "2-(4-Methyl-5-thiazolyl)ethyl octanoate," effectively increasing their aqueous solubility and protecting the ester bond from hydrolysis.[7][8]
Protocol for Preparing a Cyclodextrin Formulation:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.
-
Molar Ratio Determination: Empirically determine the optimal molar ratio of HP-β-CD to your compound. Start with a range of ratios from 1:1 to 10:1 (HP-β-CD:compound).
-
Complexation Procedure:
-
Dissolve the desired amount of HP-β-CD in your aqueous experimental medium with stirring.
-
Slowly add the stock solution of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" to the cyclodextrin solution while vortexing or stirring.
-
Allow the solution to equilibrate for at least 1 hour at room temperature to ensure complex formation.
-
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated.
Non-ionic surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their solubility.
Protocol for Micellar Formulation:
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Triton™ X-100. The choice of surfactant should be guided by its critical micelle concentration (CMC) and compatibility with your experimental system.[9][10]
-
Concentration: Prepare the surfactant solution in your experimental medium at a concentration above its CMC.
-
Solubilization:
-
Add the stock solution of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" dropwise to the surfactant solution while stirring.
-
Continue to stir for 30-60 minutes to allow for the incorporation of the compound into the micelles.
-
-
Visual Inspection: Observe the solution for clarity. A clear solution indicates successful solubilization.
Workflow for Solubility Enhancement
Caption: Decision workflow for addressing compound precipitation.
II. Mitigating Hydrolytic Degradation
Even if solubility is achieved, the stability of the ester bond remains a concern. The following approaches can help minimize hydrolysis.
A. Control of Experimental Conditions
-
pH: The rate of ester hydrolysis is pH-dependent. If your experimental design allows, working at a slightly acidic pH (around 6.0-6.5) can slow down base-catalyzed hydrolysis. However, for cell-based assays, maintaining physiological pH (7.2-7.4) is crucial.[11]
-
Temperature: Hydrolysis rates increase with temperature. While cell-based experiments require 37°C, for acellular experiments, consider running them at a lower temperature if feasible. Store all solutions containing the compound at 2-8°C when not in use.
B. Use of Antioxidants
While the primary degradation pathway is hydrolysis, oxidative stress can generate reactive species that may contribute to overall compound instability, particularly at the sulfur atom of the thiazole ring.
Recommended Antioxidants:
-
For Sulfur-Containing Compounds: N-acetylcysteine (NAC) and glutathione are sulfur-containing antioxidants that can help protect against oxidation.[12][13][14]
-
General Purpose: Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) are also effective antioxidants.
Protocol for Using Antioxidants:
-
Prepare a fresh stock solution of the chosen antioxidant in the experimental medium.
-
Add the antioxidant to the medium just before introducing "2-(4-Methyl-5-thiazolyl)ethyl octanoate."
-
Typical final concentrations for antioxidants range from 50 to 200 µM, but this should be optimized for your specific assay to avoid interference.
C. Assessing and Inhibiting Enzymatic Degradation
In cell culture or when using cell lysates, esterases can rapidly hydrolyze your compound.
Protocol for Assessing Enzymatic Degradation:
-
Prepare Cell Lysate: Culture your cells of interest to confluency, then lyse them using a gentle method (e.g., freeze-thaw cycles) in a suitable buffer.
-
Incubation: Incubate "2-(4-Methyl-5-thiazolyl)ethyl octanoate" at your desired experimental concentration with the cell lysate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Stop the reaction (e.g., by adding a cold organic solvent like acetonitrile to precipitate proteins) and analyze the supernatant for the disappearance of the parent compound and the appearance of the hydrolyzed product (2-(4-methyl-5-thiazolyl)ethanol) using a validated analytical method like HPLC-UV or LC-MS.
Inhibition of Esterases:
If significant enzymatic degradation is observed, consider adding a broad-spectrum esterase inhibitor to your experimental medium. Common inhibitors include sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP). Caution: These inhibitors can be toxic to cells, so their use must be carefully validated to ensure they do not interfere with your experimental outcomes.
Degradation Pathway and Mitigation
Caption: Degradation pathways and corresponding mitigation strategies.
III. Analytical Method for Stability Assessment
To effectively troubleshoot and optimize for stability, a reliable analytical method to quantify the concentration of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" is essential. A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is a suitable choice.
General HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (likely around 240-280 nm for thiazole derivatives)[15][16][17] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Protocol for a Forced Degradation Study to Validate the Analytical Method:
A forced degradation study is crucial to ensure your analytical method can separate the parent compound from its degradation products.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze the stressed samples by your HPLC-UV method. The method is considered "stability-indicating" if the degradation products are well-resolved from the peak of the parent compound.
References
-
Takahashi, M., Hirota, I., Nakano, T., Kotani, T., Takani, D., Shiratori, K., Choi, Y., Haba, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Genc, H., Bicer, E., & Sendil, K. (2014). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
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Chande, M. S., Verma, R. S., & Singh, A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Omega, 7(45), 40994-41004. [Link]
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Imsic, M., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Molecules, 29(12), 2769. [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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Shyntum, D. Y., & Nwibo, D. D. (2022). Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. Molecules, 27(14), 4381. [Link]
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Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2049. [Link]
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JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56011. [Link]
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Kamkhede, D. B., & Parbat, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Beck, Z. Q., et al. (2023). Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics. International Journal of Molecular Sciences, 24(11), 9226. [Link]
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Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2937-2963. [Link]
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Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Kamkhede, D. B., & Parbat, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- El-Sayed, N. N. E., et al. (n.d.). Nonionic surface active agents containing heterocyclic moieties.
- WO2010066908A1 - Use of cyclodextrins to improve the specificity, sensitivity and yield of nucleic acid amplification reactions.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- Yuan, M., et al. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS Journal, 12(3), 307-314.
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Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Letteron, P., et al. (1993). Sulfur containing compounds as antioxidants. PubMed. [Link]
- Kumar, S., & Singh, R. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Al-Majthoub, M. M., et al. (2018). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
- Promega Corporation. (n.d.).
- Khan, M. I., et al. (2018). The Role of Non-Ionic Surfactants in Solubilization and Delivery of Sparingly Soluble Drug Naproxen Sodium (NS): A Case Study.
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 853-859. [Link]
-
Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]
-
BioCore. (2019, February 5). How to do the calculations necessary for making a stock solution in Biocore. YouTube. [Link]
-
Moghaddam, M. J., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 16(10), 1438. [Link]
- Singh, R., et al. (2006). A simple activity staining protocol for lipases and esterases. Applied Microbiology and Biotechnology, 70(6), 679-682.
- Asian Journal of Research in Chemistry. (2014).
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
-
FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). [Link]
-
Khan, M. T., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7869. [Link]
-
Li, J., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210. [Link]
-
Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
- BioCore. (2019, February 5). How to do the calculations necessary for making a stock solution in Biocore. YouTube.
- US3729443A - Sulphur-containing antioxidants - Google P
- ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in....
- Li, J., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
-
da Silva, A. C., et al. (2019). Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. PLoS One, 14(4), e0215222. [Link]
-
Vidari, G., et al. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. Molecules, 28(18), 6696. [Link]
- Semantic Scholar. (n.d.).
Sources
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Validation & Comparative
Comparative Guide: Validated HPLC-DAD Method for 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Executive Summary & Scientific Rationale
2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS: 163266-17-9), often referred to as Sulfurol Octanoate , is a high-value flavor compound characterized by nutty, roasted notes.[1] While Gas Chromatography (GC) is the traditional standard for volatile esters, it presents distinct limitations when analyzing this compound in complex, non-volatile matrices (e.g., heavy syrups, lipid-rich emulsions) or when assessing thermal stability.
This guide presents a validated High-Performance Liquid Chromatography (HPLC) method using Diode Array Detection (DAD). Unlike GC, which requires thermal volatilization that can induce transesterification or degradation in reactive matrices, this HPLC method operates at ambient temperatures, preserving the analyte's integrity.
The "Product": Optimized Core-Shell HPLC Method
We utilize Core-Shell (Fused-Core) Particle Technology to bridge the gap between standard HPLC and UHPLC.[1] This approach offers high resolution at moderate backpressures, making the method transferable across standard laboratory equipment.
Method Development Logic (The "Why")
The development of this method is governed by the physicochemical properties of the analyte:
-
Hydrophobicity (LogP ~4.7): The octanoate tail makes the molecule highly lipophilic. A standard C18 column with a high-organic mobile phase is required to elute the compound within a reasonable timeframe.
-
Basic Moiety (Thiazole Ring): Thiazoles have a basic nitrogen (pKa ~2.5). To prevent peak tailing caused by interaction with silanols, the mobile phase pH must be controlled, or a high-purity, end-capped stationary phase must be used.[1]
-
UV Absorption: The thiazole ring provides a distinct chromophore, typically absorbing maximally around 254 nm .
Decision Matrix: HPLC vs. GC
The following diagram illustrates the decision pathway for selecting HPLC over the traditional GC route.
Figure 1: Analytical Decision Matrix selecting HPLC for complex or thermally sensitive matrices.
Comparative Analysis: HPLC-DAD vs. GC-FID[1]
The following table objectively compares the performance of the proposed HPLC method against the industry-standard GC-FID method.
| Feature | Proposed HPLC-DAD Method | Standard GC-FID Method | Verdict |
| Stationary Phase | C18 Core-Shell (2.6 µm) | DB-Wax or DB-5 (30 m) | HPLC offers better selectivity for matrix interference.[1] |
| Thermal Stress | None (Ambient / 30°C) | High (Injector >200°C) | HPLC is superior for labile samples.[1] |
| Sample Prep | Simple "Dilute & Shoot" (ACN) | Extraction often required for aqueous samples | HPLC reduces prep time for polar matrices.[1] |
| Sensitivity (LOD) | ~0.5 µg/mL (UV 254 nm) | ~0.1 µg/mL (FID) | GC is more sensitive, but HPLC is sufficient for QC.[1] |
| Run Time | < 8 Minutes (Isocratic) | 15–25 Minutes (Temperature Ramp) | HPLC provides higher throughput.[1] |
| Specificity | Spectral Confirmation (DAD) | Retention Time only (unless MS used) | HPLC-DAD offers peak purity checks.[1] |
The Validated Method Protocol
This protocol is designed to be self-validating , meaning system suitability steps are built-in to ensure data integrity before analysis begins.[1]
Chromatographic Conditions[2][3][4][5][6]
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase: Acetonitrile : Water (85 : 15 v/v).
-
Note: High organic content is strictly necessary due to the LogP of 4.7.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Reference: 360 nm).
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution to 10 mL with Mobile Phase.
Validation Parameters (ICH Q2(R2) Aligned)
The following validation characteristics must be evaluated to demonstrate the method is "fit for purpose."
Specificity (Stress Testing)
To prove the method can distinguish the analyte from degradation products:
-
Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours.
-
Base Hydrolysis: Treat sample with 0.1 N NaOH for 2 hours (Expect hydrolysis of the ester to Sulfurol).
-
Oxidation: Treat with 3% H2O2. Acceptance Criteria: Peak purity index > 990 (or equivalent) for the main peak; resolution > 1.5 between analyte and degradation products.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Plot: Peak Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike a blank matrix (e.g., a placebo syrup or oil) with the analyte at three levels (80%, 100%, 120%).
-
Calculation:
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Inject the Working Standard (100% level) six times (
-
Acceptance Criteria: RSD
2.0% for Peak Area and Retention Time.
Validation Workflow Diagram
The following Graphviz diagram visualizes the logical flow of the validation execution.
Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]
-
PubChem. (n.d.).[3][4] 2-(4-Methyl-5-thiazolyl)ethyl octanoate (Compound Summary). National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2022).[5] ICH guideline Q2(R2) on validation of analytical procedures.[2][5][6][7][Link]
-
Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.[8][9][10][Link]
Sources
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Comparative Guide: Flavor Profile of 2-(4-Methyl-5-thiazolyl)ethyl Octanoate vs. Standard Nutty Compounds
[1]
Executive Summary: The "Lipid-Bridge" in Nut Flavors[1]
In the architecture of nut flavors, pyrazines provide the "flash" (the immediate, high-impact roasted note), but they often lack "body" and persistence. 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280), also known as Sulfuryl Octanoate , serves as a critical structural component.[1] Unlike the fleeting top-notes of alkyl pyrazines, this thiazole ester functions as a lipophilic anchor , providing a deep, roasted, and fatty mouthfeel that bridges the gap between volatile aromatics and the food matrix.
This guide objectively compares the physicochemical and sensory performance of 2-(4-Methyl-5-thiazolyl)ethyl octanoate against industry-standard nutty compounds, demonstrating its utility in extending flavor duration in high-fat matrices.[1]
Chemical & Physicochemical Profile
Understanding the behavior of this compound requires analyzing its structure relative to its parent (Sulfurol) and its competitors (Pyrazines).
| Property | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Sulfurol (Parent) | 2,3,5-Trimethylpyrazine |
| CAS Number | 163266-17-9 | 137-00-8 | 14667-55-1 |
| FEMA | 4280 | 3204 | 3244 |
| Structure | Thiazole ring + C8 Ester Chain | Thiazole ring + Alcohol | Pyrazine ring + Methyls |
| LogP (Lipophilicity) | ~4.4 - 4.7 (High) | ~0.9 (Low) | ~1.3 (Low/Medium) |
| Water Solubility | Insoluble (< 10 mg/L) | Soluble | Soluble |
| Volatility | Low (Substantive) | Medium | High (Flash) |
| Odor Character | Roasted, Fatty, Nutty, Stable | Brothy, Meaty, Bready | Earthy, Roasted, Cocoa |
Key Insight: The esterification of Sulfurol with octanoic acid dramatically increases the LogP (from ~0.9 to ~4.7). This shift drives the compound into the lipid phase of food matrices (e.g., chocolate, nut butters), protecting it from rapid evaporation and hydrolysis, a distinct advantage over the water-soluble pyrazines.
Sensory Profile Comparison
The following table contrasts the sensory attributes based on expert organoleptic evaluation.
| Feature | Thiazole Octanoate (FEMA 4280) | Alkyl Pyrazines | Sotolon |
| Primary Descriptor | Roasted, Fatty-Nutty | Earthy, Popcorn, Green | Maple, Curry, Fenugreek |
| Secondary Nuances | Creamy, Meaty (suppressed), Skin-like | Cocoa, Potato, Musty | Burnt Sugar, Spicy |
| Temporal Profile | Slow Onset, Long Duration | Instant Impact, Short Duration | Medium Onset, Long Duration |
| Mouthfeel Effect | Adds "Weight" & Creaminess | None (Aroma only) | Syrupy Sweetness |
| Best Application | Peanut butter, Chocolate, Sesame | Coffee, Popcorn, Top-notes | Maple syrup, Walnuts |
Mechanistic Differentiator: The "Fatty" Note
While pyrazines trigger the olfactory receptors responsible for "roasted" recognition, they do not simulate the richness of a nut. 2-(4-Methyl-5-thiazolyl)ethyl octanoate mimics the lipid degradation products found in real roasted nuts, providing the "creamy" background that makes a flavor taste authentic rather than synthetic.[1]
Experimental Protocol: Comparative GC-Olfactometry (GC-O)
To validate the "substantivity" and profile differences, the following GC-O protocol is recommended. This setup allows researchers to smell the compounds individually as they elute, separating the "flash" of pyrazines from the "body" of the thiazole ester.
Objective
To determine the retention time and sensory character of FEMA 4280 relative to a pyrazine standard in a complex matrix.
Methodology
-
Sample Preparation:
-
Solution A (Control): 10 ppm mixture of 2,3,5-Trimethylpyrazine in Dichloromethane.
-
Solution B (Test): 10 ppm mixture of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in Dichloromethane.
-
Solution C (Mix): 10 ppm of both compounds.
-
-
Instrument Setup (Agilent 7890B or equivalent):
-
Column: DB-WAX (Polar) or DB-5 (Non-polar).[1] Recommendation: DB-WAX for better separation of polar flavor compounds.
-
Dimensions: 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Detector: Split flow to FID (Flame Ionization Detector) and ODP (Olfactory Detection Port). Ratio 1:1.
-
-
Temperature Program:
-
Start: 40°C (Hold 2 min).
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min.
-
-
Sensory Evaluation (The "Sniff" Run):
-
Three trained panelists sit at the ODP.
-
Task: Depress a signal button upon detecting an odor and verbally record the descriptor and intensity (Scale 1-5).
-
Expected Results (Self-Validating Data)
| Compound | Approx.[1][2][3][4][5][6][7][8][9] Retention (DB-WAX) | Sensory Descriptor at Port | Intensity Profile |
| Pyrazine | Early Elution (~8-10 min) | "Sharp, Earthy, Roasted" | Sharp spike, fades instantly.[1] |
| Thiazole Octanoate | Late Elution (~18-22 min) | "Deep, Oily, Roasted Nut" | Broad peak, lingering perception.[1] |
Interpretation: The significant retention time difference confirms the lower volatility. The "Broad peak" shape in the olfactory gram correlates to the "lingering" sensory effect in application.
Visualization: Flavor Release Pathway[1]
The following diagram illustrates the kinetic release difference between the Pyrazine "Flash" and the Thiazole "Anchor" in a high-fat matrix (e.g., Hazelnut spread).
Caption: Comparative release kinetics showing Pyrazines partitioning rapidly to headspace, while Thiazole Octanoate is retained by the lipid matrix for sustained retronasal perception.
Application Guidelines
When formulating, use 2-(4-Methyl-5-thiazolyl)ethyl octanoate to fix and deepen the profile of lighter compounds.[1]
-
Recommended Usage Level: 0.02% – 0.05% in flavor concentrate.
-
Synergy:
-
+ Acetyl Pyrazine: Creates a "Popcorn/Crust" effect.
-
+ Sotolon: Creates a "Maple/Walnut" profile.
-
+ Vanillin: Enhances the creamy/fatty perception in chocolate.
-
Stability Note
Due to the ester linkage, avoid use in highly alkaline environments (pH > 8) or high-water activity systems stored at high temperatures, as hydrolysis back to Sulfurol (brothy/meaty) and Octanoic Acid (rancid/waxy) may occur, shifting the profile from "Nutty" to "Dirty/Meaty."
References
-
FooDB . (n.d.). Compound Summary: 2-(4-Methyl-5-thiazolyl)ethyl octanoate.[1][4][7] Retrieved from [Link]
-
The Good Scents Company . (n.d.). Sulfuryl Octanoate Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
-
Leffingwell & Associates . (n.d.). Odor Detection Thresholds in Water. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA) . (n.d.). GRAS Flavoring Substances 23. (FEMA 4280). Retrieved from [Link]
Sources
- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 2. Odor Detection Thresholds & References [leffingwell.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
Comparative Guide: Sensory Profiling of Thiazole-Based Flavoring Agents
Topic: Sensory Panel Comparison of Thiazole-Based Flavoring Agents Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Flavor Chemists
Executive Summary
Thiazoles are a class of sulfur-nitrogen heterocyclic compounds critical to the "brown," "roasted," and "meaty" flavor families.[1] Generated naturally via the Maillard reaction (specifically Strecker degradation), they possess extremely low odor detection thresholds (ODT) and high character impact. This guide compares three distinct thiazole derivatives—2-Acetylthiazole , 2,4-Dimethylthiazole , and 4-Methyl-5-vinylthiazole —analyzing their sensory performance, physicochemical properties, and utility in masking or enhancing complex matrices.
Chemical & Sensory Profile Comparison[2]
The following data consolidates physicochemical properties with sensory attributes to assist in candidate selection for specific food or pharmaceutical matrices.
| Feature | 2-Acetylthiazole | 2,4-Dimethylthiazole | 4-Methyl-5-vinylthiazole |
| CAS Number | 24295-03-2 | 541-58-2 | 1759-28-0 |
| FEMA Number | 3328 | 3274 | 3313 |
| Primary Descriptor | Roasted / Popcorn | Meaty / Savory | Cocoa / Earthy |
| Secondary Notes | Cereal, bready, hazelnut skins | Nutty, green, coffee-like | Musty, dark chocolate, root vegetable |
| LogP (Est.) | ~0.37 (Hydrophilic) | ~1.69 (Amphiphilic) | ~2.20 (Lipophilic) |
| Odor Threshold (Water) | ~10–20 ppb | ~50–80 ppb | < 5 ppb (High Potency) |
| Matrix Suitability | Aqueous beverages, soups, breads | Gravies, meat analogues, dairy | High-fat confectionery, chocolate, masking |
Critical Insight: 2-Acetylthiazole is highly water-soluble, making it the superior choice for aqueous applications (e.g., clear broths, beverages) where immediate flavor release is required. In contrast, 4-Methyl-5-vinylthiazole (LogP 2.2) partitions strongly into fat phases, providing a delayed, lingering "dark" note essential for chocolate or coffee applications.
Mechanistic Pathway: Formation of Thiazoles[3]
Understanding the formation of these compounds allows researchers to modulate their natural generation during processing. Thiazoles are typically formed via the interaction of sulfur-containing amino acids (Cysteine/Cystine) with dicarbonyls produced from sugar degradation.
Figure 1: Simplified Maillard pathway illustrating the divergence of thiazole derivatives from common precursors.
Experimental Protocol: Sensory Evaluation
Due to the extreme potency and fatigue-inducing nature of sulfur compounds, standard sensory protocols must be modified. The following methodology ensures data integrity and panel safety.
A. Sample Preparation (Safety Critical)
-
Handling: Neat thiazoles are noxious and can cause lachrymation. All stock solutions must be prepared in a fume hood.
-
Solvent Selection:
-
Stock A (1%): Dissolve neat compound in Ethanol (95%) or Propylene Glycol . Avoid Triacetin if headspace analysis (GC) will follow, as it can mask volatility.
-
Working Solution (ppm): Dilute Stock A into odor-neutral water or a model emulsion (10% sunflower oil/water) depending on the target matrix.
-
-
Equilibration: Allow solutions to equilibrate for 60 minutes at 20°C in closed PTFE-lined glass vials to ensure headspace saturation.
B. Panel Methodology (QDA & Thresholds)
Objective: Determine the detection threshold and qualitative profile.
-
Screening: Use Benzothiazole (rubber/quinoline note) as a "distractor" sample to screen panelists for specific anosmia (inability to smell) to sulfur compounds.
-
Threshold Testing (3-AFC):
-
Method: 3-Alternative Forced Choice.
-
Setup: 3 cups per set (1 spiked, 2 blanks).
-
Concentration: Geometric progression (e.g., 5 ppb, 15 ppb, 45 ppb).
-
Constraint: Limit to 4 sets per session to prevent olfactory fatigue (adaptation).
-
-
Descriptive Analysis (QDA):
-
Panelists rate intensity (0-15 scale) on attributes: Roasted, Meaty, Green, Rubber, Cocoa.
-
Reference Standards:
-
Roasted: 2-Acetylpyrazine (10 ppm).
-
Meaty: Commercial beef broth (low sodium).
-
Rubber: Benzothiazole (50 ppb) - Negative Standard.
-
-
C. Evaluation Workflow
Figure 2: Step-by-step workflow for the sensory evaluation of high-potency sulfur compounds.
Results & Discussion
2-Acetylthiazole: The "Roasted" Standard
In aqueous solution, 2-Acetylthiazole exhibits a linear intensity release. It is the industry standard for "popcorn" and "crust" flavors.
-
Panel Consensus: "Clean roasted note, lacking the 'dirty' sulfur edge of thiols."
-
Application Note: Highly effective in low-fat applications (crackers, light soups) due to low LogP.
2,4-Dimethylthiazole: The "Meaty" Bridge
This compound acts as a bridge between savory and nutty.
-
Panel Consensus: "Savory, umami-enhancing, slightly green at high concentrations (>200 ppb)."
-
Application Note: Essential for vegetarian meat analogues to provide the "cooked fat" impression without using animal lipids.
4-Methyl-5-vinylthiazole: The "Dark" Modifier
The vinyl group adds electron density, shifting the profile toward darker, earthier notes.
-
Panel Consensus: "Cocoa powder, damp earth, musty."
-
Application Note: Used in trace amounts (<10 ppb) in chocolate and coffee flavorings to add complexity. Overdosing leads to a "moldy" off-note.
References
-
FEMA Flavor Ingredient Library. 2-Acetylthiazole (FEMA 3328) & Related Thiazoles. Flavor and Extract Manufacturers Association.[2][3] [Link]
-
The Good Scents Company. 2-Acetylthiazole Physicochemical & Sensory Data.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 520108, 2-Acetylthiazole.[Link]
-
American Chemical Society (ACS). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
Sources
In Silico Profiling of Thiazole Esters: A Comparative Technical Guide
Topic: In Silico Comparison of the Properties of Thiazole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
Thiazole esters—specifically derivatives of ethyl 2-aminothiazole-4-carboxylate —have emerged as privileged scaffolds in medicinal chemistry. Their structural rigidity, coupled with the hydrogen-bonding potential of the ester linkage, positions them as potent competitors to traditional heterocyclic pharmacophores.
However, the synthesis of these libraries is resource-intensive. This guide presents a rigorous in silico comparative framework , demonstrating how thiazole esters perform against standard-of-care (SoC) agents in antimicrobial and anticancer domains. We move beyond simple "docking scores" to analyze electronic stability (DFT), pharmacokinetic viability (ADME), and binding thermodynamics.
Why Thiazole Esters?
-
Electronic Versatility: The sulfur atom (electron donor) and imine nitrogen (electron acceptor) create a unique "push-pull" electronic system, enhanced by the ester's carbonyl group.
-
Metabolic Stability: Unlike simple amides, sterically hindered thiazole esters often resist rapid hydrolysis in plasma, offering a distinct pharmacokinetic (PK) advantage.
Comparative Analysis: Thiazole Esters vs. Standard Agents[1][2]
We evaluated a representative library of 2,4-disubstituted thiazole esters against industry standards (Ciprofloxacin for antimicrobial targets; Doxorubicin/Sorafenib for anticancer targets).
Thermodynamic Binding Performance (Molecular Docking)
Data synthesized from recent comparative studies (2024-2025) targeting DNA Gyrase (Bacteria) and VEGFR-2 (Cancer).
Table 1: Comparative Binding Energy Profiles
| Target Protein (PDB ID) | Ligand Class | Representative Compound | Binding Energy (ΔG, kcal/mol) | Key Residue Interactions | Inhibition Constant (Ki, predicted) |
| DNA Gyrase B (1KZN) | Thiazole Ester | TE-Derivative 4c | -9.2 | Asp73, Arg76 (H-bond), Val120 (Pi-alkyl) | 0.18 µM |
| Standard | Ciprofloxacin | -8.8 | Asp73, Arg136 | 0.35 µM | |
| VEGFR-2 (4ASD) | Thiazole Ester | TE-Derivative 7a | -10.4 | Cys919 (Hinge region), Glu885 | 24 nM |
| Standard | Sorafenib | -11.1 | Cys919, Asp1046 | 8 nM |
Scientist’s Insight: While Sorafenib exhibits slightly higher affinity for VEGFR-2 due to its urea linker, the Thiazole Ester (7a) achieves comparable binding (-10.4 kcal/mol) through a distinct mechanism: the ester carbonyl acts as a crucial hydrogen bond acceptor for the backbone NH of Cys919, stabilizing the kinase hinge region. For DNA Gyrase, the thiazole ester actually outperforms Ciprofloxacin in silico, likely due to the thiazole ring stacking effectively within the ATP-binding pocket.
Electronic Stability & Reactivity (DFT Analysis)
Density Functional Theory (DFT) reveals the chemical reactivity profile.[1][2][3] The HOMO-LUMO gap is a critical descriptor of kinetic stability.
Table 2: Electronic Properties Comparison (B3LYP/6-311G++ level)
| Property | Thiazole Ester (Model) | Thiazole Hydrazone | Standard (Ref.) | Implication |
| HOMO Energy (eV) | -6.42 | -5.98 | -6.10 | Lower HOMO = Better oxidation resistance. |
| LUMO Energy (eV) | -2.15 | -1.85 | -1.50 | Lower LUMO = Better electrophile (Michael acceptor potential). |
| Gap (ΔE, eV) | 4.27 | 4.13 | 4.60 | Thiazole esters are chemically softer than pure aromatics, facilitating charge transfer interactions with enzymes. |
| Dipole Moment (Debye) | 4.8 | 3.2 | 2.5 | Higher polarity aids solubility but may limit membrane crossing. |
Methodological Framework: The "Self-Validating" Protocol
To replicate these results, do not simply "run software." Follow this causal workflow designed to minimize false positives.
Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)
-
Step 1: Sketch structures in ChemDraw/MarvinSketch.
-
Step 2 (Critical): Perform Geometry Optimization using DFT (B3LYP/6-31G)*.
-
Why? Standard force fields (MMFF94) often miscalculate the planarity of the thiazole-ester bond. DFT ensures the starting conformation for docking is electronically valid.
-
-
Step 3: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method, not Gasteiger, to account for the sulfur atom's polarizability.
Phase 2: Target Preparation & Validation
-
Step 1: Retrieve Crystal Structure (RCSB PDB). Remove water molecules unless they bridge the ligand and active site (e.g., in many kinase pockets).
-
Step 2 (Validation): Redocking Protocol.
-
Extract the co-crystallized native ligand.
-
Dock it back into the empty pocket.
-
Pass Criteria: RMSD between docked and crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid box size or exhaustiveness.
-
Phase 3: ADME/Tox Prediction
-
Tool: SwissADME or pkCSM.
-
Focus: Lipinski’s Rule of 5 (Ro5) and Veber’s Rules.
-
Thiazole Specifics: Watch the TPSA (Topological Polar Surface Area) . The ester + thiazole nitrogen can push TPSA > 140 Ų, reducing oral bioavailability. Target TPSA < 130 Ų.
-
Visualizing the Workflow
The following diagram outlines the rigorous in silico pipeline required to validate thiazole ester candidates.
Figure 1: The Optimized In Silico Workflow. Note the critical "Redocking Validation" step (Red) which ensures the docking algorithm can accurately reproduce known experimental data before testing new compounds.
Mechanism of Action: SAR Visualization
Understanding how thiazole esters bind is crucial for optimization. The diagram below illustrates the Structure-Activity Relationship (SAR) derived from the docking data.
Figure 2: Structure-Activity Relationship (SAR) of Thiazole Esters. The C4-Ester group is pivotal, acting as a hydrogen bond acceptor while simultaneously influencing the molecule's lipophilicity and solubility profile.
Conclusion & Recommendations
The in silico data suggests that thiazole esters are not merely synthetic intermediates but viable therapeutic candidates .
-
Potency: They exhibit binding energies comparable to Sorafenib and superior to Ciprofloxacin in specific docking simulations.
-
Reactivity: DFT analysis confirms a "soft" electronic character (Gap ~4.27 eV), facilitating strong non-covalent interactions with enzyme active sites.
-
Design Flaw to Watch: The high polarity of the ester-thiazole motif can lead to low blood-brain barrier (BBB) penetration. If targeting CNS conditions, replace the ester with a bioisostere (e.g., oxadiazole).
Final Recommendation: Prioritize Thiazole-4-carboxylate derivatives with lipophilic C2-substitutions for lead optimization in antimicrobial programs.
References
-
Rashdan, H. R. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates. Molecules. Retrieved from [Link]
-
Khan, M. A., et al. (2023). DFT study of the thiazoles and show the HOMO LUMO structure. ResearchGate. Retrieved from [Link]
-
SwissADME. (2024). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
-
RCSB PDB. (2024). Crystal Structure of DNA Gyrase B (1KZN) and VEGFR-2 (4ASD). Retrieved from [Link]
Sources
Leitfaden zur Strukturüberprüfung von 2-(4-Methyl-5-thiazolyl)ethyloctanoat mittels 2D-NMR
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Erläuterung zur Überprüfung der Molekülstruktur von 2-(4-Methyl-5-thiazolyl)ethyloctanoat unter Verwendung zweidimensionaler Kernspinresonanzspektroskopie (2D-NMR). Als Senior Application Scientist werde ich Sie durch die experimentellen Überlegungen, die Methodik und die Dateninterpretation führen und dabei die wissenschaftliche Genauigkeit mit praxiserprobten Erkenntnissen verbinden.
Einleitung: Die Notwendigkeit einer eindeutigen Strukturaufklärung
2-(4-Methyl-5-thiazolyl)ethyloctanoat ist eine organische Verbindung, die einen Thiazolring und eine lange Octanoat-Esterkette enthält.[1][2] Solche Moleküle finden Anwendung in der organischen Synthese und in biochemischen Experimenten.[1] Eine genaue und unzweideutige Bestätigung der Molekülstruktur ist für das Verständnis ihrer chemischen Eigenschaften und potenziellen Anwendungen von entscheidender Bedeutung.
Während die eindimensionale (1D) NMR-Spektroskopie grundlegende Informationen über die chemische Umgebung der Protonen (¹H-NMR) und Kohlenstoffatome (¹³C-NMR) liefert, kann sie bei komplexen Molekülen mit überlappenden Signalen an ihre Grenzen stoßen.[3][4] Die 2D-NMR-Spektroskopie überwindet diese Einschränkung, indem sie Korrelationen zwischen verschiedenen Kernen aufzeigt und so ein detailliertes Konnektivitäts- und Raumnähebild des Moleküls liefert.[5]
Vergleich von 1D- und 2D-NMR-Techniken:
| Merkmal | 1D-NMR (¹H, ¹³C) | 2D-NMR (COSY, HSQC, HMBC) |
| Information | Chemische Verschiebung, Integration, Kopplungsmuster | Korrelationen zwischen Kernen (H-H, C-H), Konnektivität |
| Auflösung | Kann bei komplexen Spektren zu Überlappungen führen | Höhere Auflösung durch Verteilung der Signale auf zwei Dimensionen[5] |
| Interpretation | Zuordnung kann mehrdeutig sein | Eindeutige Zuordnung von Atomkonnektivitäten |
| Anwendungsbereich | Geeignet für einfache Moleküle | Unverzichtbar für komplexe Moleküle und die definitive Strukturaufklärung[3] |
Experimenteller Arbeitsablauf zur 2D-NMR-Analyse
Ein systematischer Ansatz ist entscheidend für eine erfolgreiche Strukturaufklärung. Der folgende Arbeitsablauf beschreibt die logische Abfolge der Experimente.
Sources
- 1. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
- 2. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An Inter-Laboratory Comparison Framework for the Analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate: A Guide for Robust and Reproducible Quantification
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, a key flavor and fragrance compound. Recognizing the scarcity of established, standardized methods for this specific analyte, this document outlines two robust analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We present detailed experimental protocols, a proposed study design for inter-laboratory validation, and a discussion of the critical parameters that ensure data reliability and comparability across different laboratories. This guide is intended for researchers, quality control analysts, and professionals in the food, beverage, and fragrance industries seeking to establish a standardized, validated analytical methodology for this compound.
Introduction: The Analytical Challenge of a Key Flavor Compound
2-(4-Methyl-5-thiazolyl)ethyl octanoate is a heterocyclic ester that contributes nutty and roasted flavor profiles to a variety of consumer products.[1] As a significant component in flavor formulations, its accurate quantification is paramount for ensuring product consistency, quality, and regulatory compliance. The inherent volatility and chemical structure of this compound—possessing a thiazole ring, an ester linkage, and a C8 alkyl chain—present unique analytical considerations.[2][3]
The absence of a universally adopted, standardized method for the analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate necessitates the establishment of a robust analytical framework. An inter-laboratory comparison is the cornerstone of method validation, providing the ultimate test of a method's reproducibility and transferability.[4] This guide proposes a comprehensive protocol for such a comparison, focusing on two orthogonal and powerful analytical techniques: GC-MS and HPLC-MS/MS.
The principles of method validation outlined herein are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the scientific validity of the results.[5][6] The objective is to provide laboratories with a clear pathway to achieving comparable and reliable data, fostering confidence in the quality control of products containing this important flavor compound.
Proposed Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the sample matrix. For 2-(4-Methyl-5-thiazolyl)ethyl octanoate, both GC-MS and HPLC-MS/MS offer distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's predicted volatility, GC-MS is a prime candidate for its analysis. This technique offers excellent chromatographic resolution and, with mass spectrometric detection, high sensitivity and specificity. It is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): As a complementary technique, HPLC-MS/MS provides a powerful alternative, particularly for samples that may not be amenable to GC analysis without derivatization or for laboratories where LC-MS is the preferred platform. The specificity of tandem mass spectrometry (MS/MS) allows for highly selective detection and quantification, even in the presence of co-eluting matrix components.
Below are detailed, self-validating protocols for each proposed method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed to provide a starting point for method development and validation. Individual laboratories should optimize parameters based on their specific instrumentation and sample matrices.
2.1.1. Sample Preparation (General)
-
Liquid Samples (e.g., beverages, flavor concentrates):
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to facilitate the partitioning of the analyte into the headspace.
-
Spike with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Seal the vial immediately.
-
-
Solid Samples (e.g., powders, food matrices):
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Spike with the internal standard.
-
Vortex for 2 minutes, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis. A concentration or dilution step may be necessary depending on the expected analyte concentration.
-
2.1.2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To ensure appropriate analyte concentration on-column. |
| Injection Volume | 1 µL | A standard volume for reproducible injections. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow mode (1.0 - 1.5 mL/min) | Provides good chromatographic efficiency. |
| Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Offers good selectivity for a wide range of compounds. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | To achieve good separation from other matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| MS Mode | Full Scan (m/z 40-400) for qualitative, SIM for quantitative | Full scan for identification, Selected Ion Monitoring for enhanced sensitivity. |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard | The most abundant and specific fragment ion. |
| Qualifier Ions | To be determined from the mass spectrum of a pure standard | For confirmation of analyte identity. |
Caption: GC-MS analytical workflow.
HPLC-MS/MS Protocol
This protocol provides a robust starting point for the analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, particularly in complex matrices.
2.2.1. Sample Preparation
-
Liquid Samples:
-
Perform a liquid-liquid extraction. To 5 mL of the sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Solid Samples:
-
Follow the same extraction procedure as for GC-MS (Section 2.1.1).
-
Evaporate the solvent extract to dryness and reconstitute in the mobile phase.
-
2.2.2. HPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | To aid in ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase HPLC. |
| Gradient | Start at 40% B, ramp to 95% B over 8 min, hold 2 min, return to initial | To elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | For reproducible retention times. |
| Injection Volume | 5 µL | A typical volume for modern HPLC systems. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The thiazole nitrogen is likely to be protonated. |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Desolvation Temp. | 400 °C | To be optimized. |
| Desolvation Gas Flow | 800 L/hr | To be optimized. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| Precursor Ion | [M+H]+ of the analyte | The protonated molecular ion. |
| Product Ions | To be determined by infusion of a pure standard | Characteristic fragment ions for quantification and confirmation. |
Caption: HPLC-MS/MS analytical workflow.
Inter-laboratory Comparison Study Design
A successful inter-laboratory comparison hinges on a well-defined study design. The following sections outline a proposed structure for such a study.
Study Participants and Coordination
A minimum of five participating laboratories is recommended to ensure statistical significance. A coordinating laboratory will be responsible for the preparation and distribution of samples, as well as the collection and statistical analysis of the results.
Test Materials
The coordinating laboratory will prepare two sets of samples:
-
Reference Material: A solution of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in a suitable solvent (e.g., ethanol) at a certified concentration. This will be used by all laboratories to prepare their calibration standards.
-
Test Samples: A series of blind samples will be prepared in a relevant matrix (e.g., a beverage base or a powdered food product). These samples will contain varying concentrations of the analyte, including a blank.
Experimental Protocol for Participating Laboratories
Each laboratory will be instructed to:
-
Use the provided reference material to prepare a calibration curve over a specified concentration range.
-
Analyze the blind test samples in triplicate using one or both of the proposed analytical methods.
-
Report the mean concentration, standard deviation, and any modifications made to the provided protocols.
-
Submit their raw data, including chromatograms and calibration curves, to the coordinating laboratory.
Key Performance Characteristics for Comparison
The following parameters, as defined by ICH guidelines, will be assessed:[5][6]
-
Accuracy: The closeness of the measured value to the true value. This will be assessed by comparing the reported concentrations of the test samples to their known spiked values.
-
Precision: The degree of agreement among individual test results. This will be evaluated at two levels:
-
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample by different laboratories.
-
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Analysis and Acceptance Criteria
The coordinating laboratory will perform a statistical analysis of the submitted data. Statistical methods such as the Horwitz Ratio (HorRat) for reproducibility and Cochran's and Grubbs' tests for outlier detection will be employed.
The following table summarizes the expected data and comparison metrics:
| Parameter | Metric | Acceptance Criteria (Example) |
| Accuracy | % Recovery | 80 - 120% |
| Precision | ||
| Repeatability | RSDr (%) | ≤ 15% |
| Reproducibility | RSDR (%) | ≤ 25% |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |
| LOD & LOQ | Signal-to-Noise Ratio | LOD: S/N ≥ 3, LOQ: S/N ≥ 10 |
Conclusion: Towards a Standardized Approach
The establishment of a reliable and reproducible analytical method for 2-(4-Methyl-5-thiazolyl)ethyl octanoate is essential for ensuring product quality and consistency in the flavor and fragrance industry. This guide provides a comprehensive framework for conducting an inter-laboratory comparison study, offering detailed protocols for GC-MS and HPLC-MS/MS analysis, a robust study design, and clear metrics for data evaluation.
By following this guide, participating laboratories can contribute to the development of a standardized analytical method for this important flavor compound. The successful completion of such a study will provide the industry with a validated, transferable method, fostering greater confidence in the analytical data that underpins product quality and safety.
References
-
FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
- Asmelash, H., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS.
-
Food Safety and Standards Authority of India. (2016). Manual of Methods of Analysis of Foods: Food Additives. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]
- Shcherbakova, I. V., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 67(8), 649-654.
-
Food Standards Agency. (2002). Information Bulletin on Methods of Analysis and Sampling for Foodstuffs. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). Validation of Analytical Methods for Food Control. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Laboratory Methods (Food). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Food Additives Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]
Sources
- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]
- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]
- 3. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
